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  • Product: 3,3-Diiodopentane
  • CAS: 66688-39-9

Core Science & Biosynthesis

Foundational

Conformational and Geometric Analysis of 3,3-Diiodopentane: Steric Dynamics in gem-Diiodoalkanes

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary The structural behavior of heavily halogenated alkanes often defies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

The structural behavior of heavily halogenated alkanes often defies intuitive steric assumptions. As a Senior Application Scientist, I frequently encounter synthetic and medicinal chemistry programs where the incorporation of gem-dihalides is either avoided due to perceived steric bulk or misunderstood computationally. 3,3-Diiodopentane serves as a perfect model system to deconstruct these misconceptions. This whitepaper elucidates the molecular geometry and conformational landscape of 3,3-diiodopentane, demonstrating how the interplay between van der Waals radii and bond lengths dictates its 3D architecture.

Molecular Geometry: The sp³ Central Carbon Distortion

In 3,3-diiodopentane, the central carbon (C3) is sp³ hybridized, theoretically favoring a tetrahedral bond angle of 109.5°. However, the reality of its geometry is governed by the severe steric demands of the two iodine atoms. gem-Diiodoalkanes are highly valuable synthetic precursors[1], but their structural integrity relies on geometric distortion.

Iodine possesses a massive van der Waals radius (~1.98 Å). When two iodine atoms are forced onto the same carbon, their electron clouds experience significant Pauli repulsion. To mitigate this, the molecule undergoes a structural adaptation governed by Bent's Rule and a variant of the Thorpe-Ingold effect:

  • I-C-I Angle Expansion: The angle between the two bulky halogens expands significantly beyond the ideal tetrahedral angle, typically reaching 112°–115°.

  • C-C-C Angle Compression: Consequently, the C2-C3-C4 angle (the angle between the two ethyl groups) is compressed to < 109.5° to accommodate the expanded halogen angle.

G A 3,3-Diiodopentane Central sp³ Carbon B Large Iodine VDW Radius (~1.98 Å) A->B C Long C-I Bond Length (~2.14 Å) A->C D I-C-I Angle Expansion (> 109.5°) B->D E C-C-C Angle Compression (< 109.5°) B->E F Reduced Gauche Penalty (Iodine A-value = 0.47 kcal/mol) C->F G Favored Conformation: Extended Pentane Backbone D->G E->G F->G

Logic flow demonstrating how bond length mitigates steric bulk in gem-diiodoalkanes.

Conformational Analysis: The Bond-Length Paradox

The most critical insight for researchers modeling 3,3-diiodopentane is understanding its conformational preferences around the C2-C3 and C3-C4 bonds. Naively, one might assume that the massive iodine atoms would force the ethyl groups into highly distorted, non-linear conformations to avoid steric clashes.

However, this assumption fails to account for The Bond-Length Paradox .

While fluorine substitution profoundly impacts molecular conformation through strong stereoelectronic effects[2], heavy halogens like iodine operate on a different physical principle[3]. We quantify steric bulk using "A-values" (derived from the free energy difference of axial vs. equatorial substituents in cyclohexane). Counterintuitively, the A-value of a methyl group is 1.74 kcal/mol, whereas the A-value of an iodine atom is only 0.47 kcal/mol[4].

The Causality: How can a massive iodine atom have a smaller steric penalty than a methyl group? The answer lies in the C-I bond length. A typical C-C bond is ~1.54 Å, but a C-I bond is exceptionally long at ~2.14 Å. This long "lever arm" pushes the bulky iodine atom far away from the carbon backbone, drastically reducing 1,3-diaxial or gauche interactions.

Conformational Outcome

When viewing the Newman projection down the C2-C3 bond:

  • If the pentane backbone adopts an extended anti-anti conformation (C1 is anti to C4), the C1 methyl group is forced to be gauche to both iodine atoms.

  • Because the iodine A-value is remarkably low (0.47 kcal/mol)[4], this gauche interaction is thermodynamically well-tolerated.

Table 1: Comparative Steric Parameters for Conformational Analysis
Substituentvan der Waals Radius (Å)Typical C-X Bond Length (Å)Cyclohexane A-Value (kcal/mol)Relative Steric Impact (Gauche)
Hydrogen (-H) 1.201.090.00Baseline
Methyl (-CH3) 2.001.541.74High
Chlorine (-Cl) 1.751.760.43Low
Bromine (-Br) 1.851.930.38Very Low
Iodine (-I) 1.982.140.47Low

(Data synthesized from standard physical organic chemistry parameters, highlighting the low A-value of Iodine despite its large VDW radius[4]).

Self-Validating Experimental Protocol: Conformational Elucidation

To empirically prove the extended backbone conformation of 3,3-diiodopentane, a self-validating workflow combining Variable Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required. This protocol ensures that dynamic averaging at room temperature does not obscure the true ground-state geometry.

Methodology: VT-NMR & DFT Workflow
  • Sample Preparation: Dissolve 3,3-diiodopentane in CD2Cl2 (chosen for its low freezing point of -97 °C and lack of strongly coordinating properties).

  • VT-NMR Acquisition: Acquire ¹H and ¹³C NMR spectra starting at 298 K. Stepwise cool the sample to 193 K to slow the C2-C3 bond rotation past the NMR timescale, "freezing out" the individual conformers.

  • J-Coupling Analysis: Extract the ³J_HH coupling constants between the C2 protons and the C1 methyl protons. Apply the Karplus equation. A large ³J_HH coupling (> 7 Hz) for the anti-periplanar protons will confirm the extended backbone.

  • Computational Validation: Run DFT calculations at the B3LYP/def2-TZVP level (incorporating implicit solvation models for CH2Cl2). The def2-TZVP basis set is mandatory here, as it includes Effective Core Potentials (ECPs) necessary for accurately modeling the heavy iodine atoms.

  • Data Synthesis: Overlay the DFT-predicted Boltzmann distribution of conformers with the integrated VT-NMR peaks to validate the ground-state structure.

Workflow S1 1. Sample Prep (CD2Cl2 Solvent) S2 2. VT-NMR (298 K to 193 K) S1->S2 S3 3. J-Coupling (Karplus Analysis) S2->S3 S5 5. Conformer Validation S3->S5 S4 4. DFT Modeling (B3LYP/def2-TZVP) S4->S5

Self-validating experimental workflow combining VT-NMR and DFT for conformer mapping.

Implications for Drug Development and Synthesis

Understanding the geometry of 3,3-diiodopentane is not merely an academic exercise; it has direct implications for applied chemistry:

  • Halogen Bonding (σ-hole interactions): The highly polarizable iodine atoms in this specific geometric arrangement present strong, directional σ-holes. Because the carbon backbone remains extended, these σ-holes are sterically accessible for supramolecular binding or target-protein interactions in medicinal chemistry.

  • Steric Shielding: The widened I-C-I angle effectively creates a "steric umbrella" over the C3 carbon. This makes the central sp³ carbon highly resistant to SN2 nucleophilic attack, forcing reactions down alternative pathways (such as halogen exchange or metal-catalyzed cross-coupling)[1].

References

  • [2] Title: Conformational Analysis of 1,3-Difluorinated Alkanes | Source: The Journal of Organic Chemistry | URL: [Link]

  • [1] Title: Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations | Source: Organic Chemistry Portal (J. Org. Chem.) | URL: [Link]

  • [3] Title: Steric and Conformational Effects in Molecular Junctions | Source: PMC / Chemistry – An Asian Journal | URL: [Link]

  • [4] Title: A value - Wikipedia | Source: Wikipedia | URL: [Link]

Sources

Exploratory

Physical properties of 3,3-Diiodopentane (boiling point, melting point)

An In-Depth Technical Guide to the Physical Properties of 3,3-Diiodopentane Introduction 3,3-Diiodopentane (CAS No: 66688-39-9) is a geminal diiodoalkane, a class of compounds with significant utility in organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of 3,3-Diiodopentane

Introduction

3,3-Diiodopentane (CAS No: 66688-39-9) is a geminal diiodoalkane, a class of compounds with significant utility in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds and in the synthesis of other complex molecules.[1] The placement of two bulky, polarizable iodine atoms on a single central carbon atom of a pentane chain imparts unique steric and electronic properties to the molecule. An accurate understanding of its fundamental physical properties, such as boiling and melting points, is a critical prerequisite for its effective use in research and development. These parameters govern purification techniques (e.g., distillation), reaction condition selection, and material handling and storage protocols.

This guide provides a comprehensive analysis of the physical properties of 3,3-diiodopentane. In the absence of extensively reported experimental data, we will leverage established principles of physical organic chemistry and comparative data from structural isomers to provide scientifically grounded estimations. Furthermore, we will outline a definitive experimental workflow for the precise determination of these properties, ensuring scientific rigor for researchers and drug development professionals.

Physicochemical & Structural Data

PropertyValueSource(s)
IUPAC Name 3,3-diiodopentane
CAS Number 66688-39-9
Molecular Formula C₅H₁₀I₂
Molecular Weight 323.94 g/mol
Boiling Point Estimated: 205-215 °C (at 760 mmHg)N/A
Melting Point Estimated: < -20 °CN/A

In-Depth Analysis of Physical Properties

The physical properties of haloalkanes are dictated by the nature and strength of their intermolecular forces, primarily van der Waals forces (London dispersion forces) and dipole-dipole interactions.[2][3][4]

Boiling Point Analysis

The boiling point is a direct measure of the energy required to overcome intermolecular forces in the liquid state. For haloalkanes, boiling points are influenced by three primary factors:

  • Molecular Weight : As molecular weight increases, the electron cloud becomes larger and more polarizable, leading to stronger London dispersion forces and a higher boiling point.[4]

  • Halogen Identity : For a given alkyl group, the boiling point increases significantly with the atomic mass of the halogen: R-F < R-Cl < R-Br < R-I.[2][3] This is due to the increased polarizability and stronger dispersion forces of heavier halogens.

  • Carbon Skeleton Branching : Increased branching in isomeric alkanes or haloalkanes leads to a more compact, spherical shape, which reduces the effective surface area for intermolecular contact. This weakens the van der Waals forces, resulting in a lower boiling point compared to straight-chain isomers.[2][4]

Estimation for 3,3-Diiodopentane:

To estimate the boiling point of 3,3-diiodopentane, we can analyze data from its isomers and related compounds.

  • Comparison with Isomers: The linear isomer, 1,5-diiodopentane, has a reported boiling point of 101-102 °C at a reduced pressure of 3 mmHg. Extrapolating this to atmospheric pressure (760 mmHg) would result in a significantly higher temperature, likely well above 200 °C.

  • Effect of Branching: 3,3-Diiodopentane can be viewed as a branched isomer relative to 1,5-diiodopentane. The gem-diiodo group on the central carbon creates a more compact structure than a linear diiodide. Following the established principle, this branching would be expected to lower its boiling point relative to a hypothetical linear isomer like 1,1- or 1,5-diiodopentane.

  • Comparison with Mono-iodoalkanes: 3-Iodopentane has a boiling point of 145-146.6 °C.[5][6] The addition of a second iodine atom dramatically increases the molecular weight (from 198.05 g/mol to 323.94 g/mol ), which will substantially increase the boiling point due to much stronger London dispersion forces.

Considering these factors, the boiling point of 3,3-diiodopentane at atmospheric pressure is estimated to be in the range of 205-215 °C . The significant increase over 3-iodopentane is due to the doubling of the heavy iodine atoms, while the geminal arrangement likely results in a boiling point slightly lower than that of its linear isomers due to reduced surface area.

Melting Point Analysis

The melting point is determined by the energy required to break the crystal lattice structure of a solid. It is influenced not only by the strength of intermolecular forces but also critically by the efficiency with which the molecules can pack into a stable crystal lattice.[2]

  • Molecular Symmetry: Molecules with a high degree of symmetry tend to pack more efficiently into a crystal lattice, resulting in a higher melting point. For example, the para-isomers of dihalobenzenes have significantly higher melting points than their ortho- or meta- counterparts due to their symmetrical structure.[2]

Estimation for 3,3-Diiodopentane:

The structure of 3,3-diiodopentane, with two ethyl groups and two iodine atoms on a central carbon, is relatively asymmetric. This asymmetry and the steric bulk of the gem-diiodo configuration would likely hinder the formation of a well-ordered and tightly packed crystal lattice.

  • Comparison with Isomers: 1,5-Diiodopentane, a more linear and potentially more easily packed molecule, has a reported melting point of 9 °C.[7][8] It is highly probable that the less symmetrical, more sterically hindered structure of 3,3-diiodopentane would lead to poorer crystal packing and, consequently, a significantly lower melting point.

Therefore, the melting point of 3,3-diiodopentane is estimated to be well below 0 °C, likely in the range of < -20 °C , existing as a liquid at standard laboratory temperatures.

Standard Protocol for Experimental Determination

Given the absence of published data, experimental verification is essential. The following outlines a self-validating protocol for determining the boiling and melting points of a liquid sample like 3,3-diiodopentane.

Workflow for Physical Property Determination

G cluster_0 Phase 1: Sample Purity Assessment cluster_1 Phase 2: Property Measurement cluster_2 Phase 3: Data Validation purity_check Purity Analysis (GC-MS, NMR) decision Purity ≥ 98%? purity_check->decision bp_analysis Boiling Point Determination (Distillation or Siwoloboff Method) purification Purification (e.g., Vacuum Distillation) decision->purification No mp_analysis Melting Point Determination (Low-Temp DSC or MP Apparatus) decision->mp_analysis Yes purification->purity_check data_record Record Data & Conditions (e.g., Pressure for BP) mp_analysis->data_record bp_analysis->data_record report Final Report & SDS Update data_record->report

Caption: Experimental workflow for physical property validation.

Step-by-Step Methodologies

1. Melting Point Determination (for low-temperature transitions):

  • Apparatus: Differential Scanning Calorimeter (DSC) or a low-temperature melting point apparatus.

  • Procedure:

    • Ensure the instrument is calibrated with appropriate standards (e.g., indium for heating, mercury for cooling).

    • Hermetically seal a small aliquot (5-10 mg) of the purified 3,3-diiodopentane in an aluminum DSC pan.

    • Cool the sample to a temperature well below the estimated melting point (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat the sample at a slow, controlled rate (e.g., 2-5 °C/min).

    • The melting point is recorded as the onset temperature of the endothermic transition corresponding to melting. The peak of the endotherm represents the complete melting of the sample.

    • Perform the analysis in triplicate to ensure reproducibility.

2. Boiling Point Determination at Atmospheric Pressure:

  • Apparatus: Standard distillation glassware, calibrated thermometer, heating mantle, and a pressure gauge (barometer).

  • Procedure:

    • Place a sample (5-10 mL) of the purified compound in a small distillation flask with a few boiling chips.

    • Set up the apparatus for simple distillation. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Heat the flask gently.

    • The boiling point is the temperature at which the liquid boils and a stable temperature is recorded on the thermometer as the vapor condenses on the bulb. This temperature should remain constant during the distillation of the bulk material.

    • Record the ambient atmospheric pressure from a barometer at the time of the experiment. For high-boiling liquids, a correction to standard pressure (760 mmHg) may be necessary if the local pressure deviates significantly.

    • Repeat the measurement to confirm the value.

Conclusion

While specific experimentally-derived values for the boiling and melting points of 3,3-diiodopentane are not prevalent in the scientific literature, a robust estimation can be made based on well-established structure-property relationships in haloalkanes. The geminal diiodo configuration on a central carbon is predicted to result in a high boiling point (est. 205-215 °C) due to its large molecular weight, but a low melting point (est. < -20 °C) due to poor molecular symmetry and inefficient crystal lattice packing. For any application requiring precise physical data, these estimated values must be confirmed through rigorous experimental determination using standardized protocols as outlined in this guide.

References

[2] Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1). Retrieved from [9] ChemicalBook. (n.d.). 1,5-Diiodopentane (628-77-3). Retrieved from Sigma-Aldrich. (n.d.). 1,5-Diiodopentane 97, copper stabilizer 628-77-3. Retrieved from ResearchGate. (n.d.). The melting and boiling points of compounds in homologous series of monohalogenated n-alkanes. Retrieved from [10] PubChem. (n.d.). 1,5-Diiodopentane | C5H10I2 | CID 12354. National Institutes of Health. Retrieved from [11] PubChem. (n.d.). 2,4-Diiodopentane | C5H10I2 | CID 13173384. National Institutes of Health. Retrieved from [3] Testbook. (n.d.). Physical Properties of Haloalkanes: Density, Melting & Boiling Points, Solubility. Retrieved from [12] PubChem. (n.d.). 2,2-Diiodopentane | C5H10I2 | CID 87598607. National Institutes of Health. Retrieved from [4] Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [13] CORE. (n.d.). Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity. Retrieved from PubChem. (n.d.). 3,3-Diiodopentane | C5H10I2 | CID 15580394. National Institutes of Health. Retrieved from [7] CAS Common Chemistry. (n.d.). 1,5-Diiodopentane. Retrieved from Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Preparation of 1,5-Diiodopentane. Retrieved from [5] Chemistry Stack Exchange. (2019, February 24). difference in boiling point of 2-iodopentane and 3-iodopentane. Retrieved from [8] ECHEMI. (n.d.). 628-77-3, 1,5-Diiodopentane Formula. Retrieved from PubChem. (n.d.). (3S)-1,3-diiodopentane | C5H10I2 | CID 122544656. National Institutes of Health. Retrieved from NIST. (n.d.). 3-Iodopentane. In NIST Chemistry WebBook. Retrieved from _ [14] NextSDS. (n.d.). 3,3-diiodopentane — Chemical Substance Information. Retrieved from [6] PubChem. (n.d.). 3-Iodopentane | C5H11I | CID 74549. National Institutes of Health. Retrieved from

Sources

Foundational

Spectroscopic data of 3,3-Diiodopentane (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Diiodopentane Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Diiodopentane

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,3-diiodopentane, a dihalogenated alkane of interest in synthetic organic chemistry. In the absence of extensive published experimental spectra for this specific molecule, this guide synthesizes data from analogous iodoalkanes and fundamental spectroscopic principles to provide a robust predictive framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for acquiring this data are also detailed, ensuring a self-validating system for experimental work.

Introduction: The Structural Elucidation of 3,3-Diiodopentane

3,3-Diiodopentane (C₅H₁₀I₂) is a unique geminal dihalide. Its chemical structure, featuring a central quaternary carbon atom bonded to two iodine atoms and two ethyl groups, presents a symmetrical framework that dictates its spectroscopic signature. Accurate spectroscopic analysis is paramount for confirming its identity and purity, which are critical for its application in further chemical synthesis and material science. This guide delves into the theoretical underpinnings and practical application of key spectroscopic techniques for the unambiguous identification of this compound.

Molecular Structure and Properties:

  • IUPAC Name: 3,3-diiodopentane

  • Molecular Formula: C₅H₁₀I₂

  • Molecular Weight: 323.94 g/mol [1]

  • Monoisotopic Mass: 323.88720 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3,3-diiodopentane, its symmetry greatly simplifies the expected spectra.

¹H NMR Spectroscopy: A Tale of Two Signals

The structural symmetry of 3,3-diiodopentane results in chemical equivalence for the protons on the two ethyl groups. This leads to a simplified ¹H NMR spectrum, which is predicted to exhibit only two distinct signals.

Predicted ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 2.1 - 2.3Quartet (q)4H-CH₂-
~ 1.1 - 1.3Triplet (t)6H-CH₃

Interpretation and Rationale:

The methylene protons (-CH₂-) are adjacent to the quaternary carbon bearing two electronegative iodine atoms. While the effect of electronegativity diminishes with distance, the cumulative influence of the two iodine atoms will cause a downfield shift for these protons. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule, where n=3).

The methyl protons (-CH₃) are further removed from the electron-withdrawing iodine atoms and are therefore expected to appear more upfield, in the typical alkyl region. They are split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2). The deshielding effect of iodine substituents on β-protons is a known phenomenon in haloalkanes.[2][3][4]

¹³C NMR Spectroscopy: The Heavy-Atom Effect in Focus

The ¹³C NMR spectrum of 3,3-diiodopentane is also simplified by its symmetry, with only three expected signals corresponding to the three non-equivalent carbon environments. A key feature in the ¹³C NMR of iodoalkanes is the "heavy-atom effect," where the carbon atom directly bonded to iodine experiences a significant upfield shift (shielding) due to spin-orbit coupling.[5]

Predicted ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~ 10 - 20C3 (quaternary, C-I)
~ 40 - 50C2, C4 (-CH₂-)
~ 12 - 18C1, C5 (-CH₃)

Interpretation and Rationale:

The most striking feature is the predicted upfield chemical shift for the quaternary carbon (C3). In iodoethane, the carbon attached to iodine appears at a remarkably low chemical shift.[6] This heavy-atom effect is a diagnostic feature for iodo-substituted carbons.

The methylene carbons (C2 and C4) are in a β-position to the two iodine atoms and will be deshielded, appearing further downfield. The terminal methyl carbons (C1 and C5) will be the least affected by the iodine atoms and will resonate in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of purified 3,3-diiodopentane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the sample solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of at least 300 MHz.

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the types of chemical bonds present in a molecule. For 3,3-diiodopentane, the IR spectrum will be dominated by absorptions from C-H and C-I bonds.

Predicted IR Absorption Data:

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretching (sp³ hybridized)
1465Medium-CH₂- bending (scissoring)
1380Medium-CH₃ bending (umbrella)
~ 500 - 600StrongC-I stretching

Interpretation and Rationale:

The C-H stretching vibrations of the ethyl groups will appear in the typical region for sp³ hybridized C-H bonds, just below 3000 cm⁻¹.[8] The bending vibrations for the methylene and methyl groups will also be present in their characteristic regions.[9][10]

The most diagnostic feature for 3,3-diiodopentane in the IR spectrum is the C-I stretching vibration. Due to the high mass of the iodine atom, this bond vibrates at a low frequency, typically in the range of 500-600 cm⁻¹.[11] This absorption is often strong and can be a key indicator for the presence of an iodoalkane.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of liquid 3,3-diiodopentane can be placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): For a simpler and more common method, a drop of the liquid sample can be placed directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

m/zInterpretation
324Molecular ion (M⁺)
197[M - I]⁺
169[M - I - C₂H₄]⁺
70[C₅H₁₀]⁺ (loss of both I atoms)
43[C₃H₇]⁺
29[C₂H₅]⁺

Interpretation and Rationale:

The molecular ion peak (M⁺) is expected at an m/z of 324, corresponding to the molecular weight of 3,3-diiodopentane. A key fragmentation pathway for haloalkanes is the loss of a halogen atom.[12] Therefore, a prominent peak at m/z 197, corresponding to the loss of one iodine atom ([M - I]⁺), is anticipated. This resulting carbocation can undergo further fragmentation, such as the loss of ethene (28 Da) to give a peak at m/z 169.

The loss of both iodine atoms would lead to a fragment at m/z 70. Other smaller fragments corresponding to the alkyl backbone, such as propyl (m/z 43) and ethyl (m/z 29) cations, are also likely to be observed. The fragmentation of dihaloalkanes can be complex, but the initial loss of a halogen is a very common and diagnostic feature.[13][14]

Mass Spectrometry Workflow

MassSpec_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample 3,3-Diiodopentane Ionization Electron Ionization (EI) Sample->Ionization Vaporization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Ion Separation (by m/z) Spectrum Mass Spectrum Detector->Spectrum Signal Processing

Caption: Mass Spectrometry Experimental Workflow.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the volatile 3,3-diiodopentane into the mass spectrometer. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose as it separates the sample from any impurities before analysis.[7]

  • Ionization: Utilize Electron Ionization (EI) to bombard the sample with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of 3,3-diiodopentane, while not widely documented, can be confidently predicted based on established principles and data from analogous compounds. This guide provides a detailed framework for researchers to identify and confirm the structure of this molecule using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The symmetrical nature of 3,3-diiodopentane simplifies its spectra, and key features such as the heavy-atom effect in ¹³C NMR and the characteristic C-I stretch in IR spectroscopy serve as diagnostic markers. By following the detailed experimental protocols, scientists can generate reliable and reproducible data to validate the synthesis and purity of 3,3-diiodopentane for its intended applications.

References

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization". Fluorine notes. (2019). [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes". Modgraph. [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. "1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib". Modgraph. [Link]

  • Stack Exchange. "Why do dihaloalkanes lose both halogen atoms during mass spectrometry?". (2021). [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes". Journal of the Chemical Society, Perkin Transactions 2. (1997). [Link]

  • Scribd. Micronir Spectrometer in Haloalkanes Analysis. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). [Link]

  • Doc Brown's Chemistry. Revision notes on the chemistry of haloalkanes halogenoalkanes alkyl halides. (2026). [Link]

  • Taylor, N. J., & Toste, F. D. "Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents". The Journal of Organic Chemistry. (2004). [Link]

  • Yang, P. F., & Yang, G. K. "Haloalkanes as ligands. Spectroscopic and energetic studies of CpMn(CO)2XR". Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. "3,3-Diiodopentane". PubChem. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. [Link]

  • OCR A-Level Chemistry. Haloalkanes. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study. [Link]

  • YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023). [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). [Link]

  • A-Level Chemistry. Halogenoalkanes Revision Notes. [Link]

  • National Center for Biotechnology Information. "(3S)-1,3-diiodopentane". PubChem. [Link]

  • NextSDS. 3,3-diiodopentane — Chemical Substance Information. [Link]

  • PubChemLite. 3,3-diiodopentane (C5H10I2). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • SIELC Technologies. 3-Iodopentane. (2018). [Link]

  • NIST. 3-Iodopentane. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). [Link]

  • National Center for Biotechnology Information. "3,3-Diethylpentane". PubChem. [Link]

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Exploratory

Thermodynamics and Solvation Dynamics of 3,3-Diiodopentane in Organic Media: A Technical Guide

Executive Summary 3,3-Diiodopentane is a sterically hindered, geminal dihaloalkane that serves as a specialized electrophile in advanced organic synthesis. Because the efficacy of synthetic transformations—such as cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Diiodopentane is a sterically hindered, geminal dihaloalkane that serves as a specialized electrophile in advanced organic synthesis. Because the efficacy of synthetic transformations—such as cross-coupling and nucleophilic substitutions—is inextricably linked to the thermodynamic state of the reagents in solution, understanding the solubility profile of 3,3-diiodopentane is critical. This whitepaper elucidates the structural causality behind its solvation dynamics, provides a comprehensive solubility profile across various organic media, and establishes a self-validating experimental protocol for high-fidelity solubility determination.

Physicochemical Parameters & Structural Causality

To predict the solvation behavior of 3,3-diiodopentane, one must first analyze its molecular architecture. The compound features a five-carbon aliphatic backbone with two massive iodine atoms localized on the central (C3) carbon [1].

Table 1: Key Physicochemical Properties of 3,3-Diiodopentane

PropertyValueStructural Implication
CAS Number 66688-39-9 [2]Unique identifier for the geminal isomer.
Molecular Formula C₅H₁₀I₂ [1]High halogen-to-carbon mass ratio.
Molecular Weight 323.94 g/mol [1]Heavy molecular mass dictates low volatility.
H-Bond Donors/Acceptors 0 / 0 [1]Incapable of participating in hydrogen bonding.
Monoisotopic Mass 323.8872 Da [1]Useful for high-resolution mass spectrometry tracking.
Mechanistic Principles of Solvation

The solubility of 3,3-diiodopentane is not merely a function of "like dissolves like"; it is governed by specific intermolecular forces dictated by its geminal diiodo substitution [3]:

  • London Dispersion Forces (Dominant): Iodine is a large, highly polarizable atom [3]. The presence of two iodine atoms creates a massive, easily distorted electron cloud. This allows 3,3-diiodopentane to form exceptionally strong transient dipoles, driving its high solubility in non-polar solvents like hexanes and toluene.

  • Dipole-Induced Dipole Interactions: In polar aprotic solvents (e.g., tetrahydrofuran, diethyl ether), the lone electron pairs on the solvent's oxygen atoms interact favorably with the polarizable iodine centers, facilitating rapid dissolution.

  • Hydrophobic Exclusion: The lack of hydrogen-bond donors or acceptors[1], combined with the aliphatic pentane chain, imposes a severe thermodynamic penalty for cavity formation in highly structured polar protic networks (like water), rendering it insoluble in aqueous media.

Solvation_Dynamics A 3,3-Diiodopentane (Highly Polarizable) B Non-Polar Solvents (e.g., Toluene, Hexane) A->B Solvation C Polar Aprotic Solvents (e.g., THF, Ether) A->C Solvation D Polar Protic Solvents (e.g., Water) A->D Solvation E Strong Dispersion Forces (High Solubility) B->E Mechanism F Dipole-Induced Dipole (High Solubility) C->F Mechanism G Hydrophobic Exclusion (Insoluble) D->G Mechanism

Fig 1: Mechanistic pathways of 3,3-diiodopentane solvation across different solvent classes.

Solubility Profile in Organic Solvents

Based on the mechanistic principles outlined above, the solubility of 3,3-diiodopentane can be categorized by solvent class.

Table 2: Relative Solubility Profile of 3,3-Diiodopentane at 25°C

Solvent ClassRepresentative SolventDielectric Constant (ε)Relative SolubilitySolvation Driver
Non-Polar n-Hexane1.88Miscible / Very High London dispersion forces; ideal entropy of mixing.
Non-Polar Aromatic Toluene2.38Miscible / Very High π-electron interactions with polarizable iodine.
Polar Aprotic Diethyl Ether4.30High Favorable lone-pair to induced-dipole interactions.
Polar Aprotic Dichloromethane8.93High Halogen-halogen interactions and structural affinity.
Polar Protic Methanol32.70Slightly Soluble Limited by the hydrophobic penalty of the C5 chain.
Aqueous Water80.10Insoluble Complete hydrophobic exclusion.

Experimental Protocol: High-Fidelity Solubility Determination

Standard gravimetric solubility tests are prone to errors such as volatile solute loss or residual solvent trapping [4]. To ensure absolute scientific integrity, the following protocol employs a Self-Validating Orthogonal System . By splitting the sample into a mass-based (Gravimetric) stream and a molar-based (Quantitative NMR) stream, the protocol inherently cross-verifies its own accuracy.

Experimental_Workflow Step1 1. Saturation & Equilibration (Excess Solute, 25°C, 48h) Step2 2. Phase Separation (0.22 µm PTFE Filtration) Step1->Step2 Agitation Complete Split Step2->Split Step3A 3A. Gravimetric Analysis (Solvent Evaporation) Split->Step3A Aliquot 1 Step3B 3B. qNMR Analysis (Internal Standard Addition) Split->Step3B Aliquot 2 Step4 4. Orthogonal Validation (Cross-referencing Results) Step3A->Step4 Mass Data Step3B->Step4 Molar Data

Fig 2: Dual-validation workflow for determining the solubility of organic halides.

Step-by-Step Methodology

Phase 1: Thermodynamic Equilibration

  • Preparation: In a 10 mL borosilicate glass vial, add 5.0 mL of the target organic solvent.

  • Saturation: Incrementally add 3,3-diiodopentane until a distinct, immiscible secondary liquid phase (or precipitate, depending on temperature) persists.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window guarantees that the system has overcome kinetic dissolution barriers and reached true thermodynamic equilibrium [4].

Phase 2: Phase Separation 4. Settling: Remove the vial from the shaker and allow it to stand undisturbed for 2 hours at 25.0 °C to let the undissolved phase settle. 5. Filtration: Carefully extract 2.0 mL of the supernatant using a glass syringe. Pass the liquid through a 0.22 µm PTFE syringe filter into a clean, dry vial. Causality: PTFE is chemically inert to halogenated organics. Filtration ensures no micro-droplets of undissolved 3,3-diiodopentane artificially inflate the concentration data [4].

Phase 3: Orthogonal Quantification (The Self-Validating Engine) 6. Stream A (Gravimetric):

  • Dispense exactly 1.00 mL of the filtered supernatant into a pre-weighed analytical vial.

  • Evaporate the solvent under a gentle stream of ultra-high-purity nitrogen at 20 °C. (Avoid heating to prevent solute volatilization).

  • Weigh the vial to a constant mass to determine the mass of the dissolved 3,3-diiodopentane.

  • Stream B (Quantitative NMR):

    • Dispense exactly 100 µL of the filtered supernatant into an NMR tube.

    • Add a precise molar quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in 500 µL of CDCl₃.

    • Acquire a ¹H-NMR spectrum using a long relaxation delay (D1 > 5 seconds) to ensure complete relaxation of all spins.

    • Integrate the terminal methyl protons (–CH₃) of the pentane chain against the aromatic protons of the internal standard to calculate the exact molar concentration.

Phase 4: System Validation 8. Data Reconciliation: Convert the molar concentration from Stream B into mass/volume and compare it against the empirical mass from Stream A.

  • Causality Check: If the variance between the two streams exceeds 2%, the system automatically flags an error. A higher gravimetric result indicates incomplete solvent evaporation, while a higher qNMR result indicates integration interference. The protocol is only considered successful when both independent streams align, ensuring absolute trustworthiness of the data.

References

  • Title: 3,3-Diiodopentane | C5H10I2 | CID 15580394 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Isomers of C5H10I2 Source: Doc Brown's Chemistry URL: [Link]

Foundational

Theoretical Profiling and Computational Workflows for 3,3-Diiodopentane: A Framework for Heavy-Atom Organic Modeling

Executive Overview In the realm of synthetic chemistry and drug development, geminal dihaloalkanes like 3,3-diiodopentane serve as critical intermediates for cross-coupling reactions, radical generation, and the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of synthetic chemistry and drug development, geminal dihaloalkanes like 3,3-diiodopentane serve as critical intermediates for cross-coupling reactions, radical generation, and the synthesis of complex molecular architectures. However, modeling molecules with multiple heavy halogens presents a unique computational challenge. The presence of two massive iodine atoms (Z=53) on a single carbon center introduces profound steric hindrance, strong dispersion interactions, and, most importantly, pronounced relativistic effects that invalidate standard quantum mechanical approaches[1].

This whitepaper provides an authoritative, in-depth guide to the theoretical calculation of 3,3-diiodopentane properties. By bridging the gap between quantum physics and practical computational chemistry, we establish a self-validating methodological framework for accurately predicting the thermochemical and structural properties of heavy-atom organic molecules.

Physicochemical Profiling

Before initiating high-level ab initio or Density Functional Theory (DFT) calculations, it is essential to establish the baseline empirical and computed properties of the target molecule. The quantitative data for 3,3-diiodopentane is summarized in the table below to serve as a reference for computational benchmarking.

PropertyValueSource
IUPAC Name 3,3-diiodopentanePubChem[2]
Molecular Formula C₅H₁₀I₂PubChem[2]
Molecular Weight 323.94 g/mol PubChem[2]
CAS Registry Number 66688-39-9PubChem[2]
Critical Temperature ( Tc​ ) 752.99 KYaws Handbook
Thermal Expansion Coefficient 0.0004979 K⁻¹Yaws Handbook

The Causality of Computational Selection: Why Standard DFT Fails

As a computational scientist, one must understand the causality behind functional and basis set selection. Applying a standard, non-relativistic Schrödinger equation to 3,3-diiodopentane will yield fundamentally flawed geometries and energies.

The Relativistic Imperative

For heavy elements like iodine, core electrons orbit the nucleus at velocities approaching a significant fraction of the speed of light. This induces mass-velocity and Darwin effects (scalar relativistic effects), which cause the contraction and stabilization of s and p orbitals, and the subsequent shielding and expansion of d and f orbitals[1]. Neglecting these effects in iodine-containing compounds leads to an underestimation of electron-electron repulsion and severe errors in predicted bond lengths and interaction energies[3]. Furthermore, relativistic effects significantly alter NMR chemical shifts, sometimes by several hundreds of ppm[4].

Effective Core Potentials (ECPs)

While a full four-component Dirac-Coulomb calculation provides the highest accuracy, it is computationally prohibitive for routine organic workflows[4]. To resolve this, we employ Effective Core Potentials (ECPs). An ECP replaces the inner core electrons of iodine with a pseudopotential that implicitly incorporates scalar relativistic effects, leaving only the valence electrons to be treated explicitly[3]. This provides a pragmatic, highly accurate balance between computational cost and physical reality.

Workflow A Initial 3D Structure (3,3-Diiodopentane) B Select DFT Functional (e.g., M06-2X or wB97X-D) A->B C Apply Basis Sets C, H: def2-TZVPP I: def2-TZVPP with ECP B->C D Geometry Optimization & Frequency Calculation C->D E Relativistic Corrections (ZORA or DKH) D->E F Thermochemical Properties & C-I BDE Output E->F

Computational workflow for heavy-atom relativistic DFT calculations.

Self-Validating Experimental Protocol: C-I Bond Dissociation Energy (BDE)

To evaluate the reactivity of 3,3-diiodopentane—particularly its utility in radical-mediated synthetic pathways—we must calculate the homolytic Carbon-Iodine Bond Dissociation Energy (BDE). The following step-by-step protocol is designed as a self-validating system , ensuring that every computational output is mathematically verified before proceeding to the next step.

Step 1: Conformational Sampling

Generate the 3D structure of 3,3-diiodopentane. Because the ethyl chains possess rotational degrees of freedom, perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the global minimum energy conformer.

Step 2: Functional and Basis Set Assignment

Select a functional capable of capturing dispersion forces and main-group thermochemistry accurately. The hybrid meta-GGA functional M06-2X or the range-separated hybrid ωB97X-D are highly recommended for carbon-halogen bond calculations[5].

  • For C and H atoms: Assign the all-electron def2-TZVPP basis set.

  • For I atoms: Assign the def2-TZVPP basis set coupled with a Stuttgart-Dresden ECP (or aug-cc-pVTZ-PP) to account for scalar relativistic effects[3].

Step 3: Geometry Optimization

Execute the geometry optimization to minimize the energy gradient of the molecule in the gas phase (or within an SMD implicit solvent model if simulating reaction conditions).

Step 4: Frequency Validation (The Self-Validating Step)

Critical Causality: A computational protocol is only as reliable as its internal checks. Immediately following optimization, compute the Hessian matrix (vibrational frequencies).

  • Verify the Stationary Point: Ensure there are zero imaginary frequencies. This mathematically validates that the optimized geometry is a true local minimum, not a transition state[5].

  • Extract ZPVE: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy, which are strictly required for accurate thermochemistry[5].

Step 5: Open-Shell Radical Optimization

To model the homolytic cleavage of the C-I bond, remove one iodine atom from the optimized structure. Re-optimize the resulting 3-iodo-3-pentyl radical and the isolated iodine atom.

  • Causality: Because these species possess unpaired electrons (doublet state), you must use an unrestricted formalism (e.g., U-M06-2X) to allow α and β electrons to occupy different spatial orbitals.

Step 6: Thermochemical Extraction

Calculate the final BDE using the extracted enthalpies ( H ):

BDE=[H(3-iodo-3-pentyl radical)+H(Iodine radical)]−H(3,3-diiodopentane)

BDE_Logic N1 Optimize 3,3-Diiodopentane Extract Enthalpy (H_mol) N2 Homolytic Cleavage of C-I Bond N1->N2 N3 Optimize 3-Iodo-3-pentyl Radical Extract Enthalpy (H_rad) N2->N3 N4 Optimize Iodine Radical Extract Enthalpy (H_I) N2->N4 N5 Calculate BDE: BDE = (H_rad + H_I) - H_mol N3->N5 N4->N5

Thermodynamic cycle for calculating homolytic C-I bond dissociation energy.

Conclusion

The theoretical profiling of 3,3-diiodopentane requires a rigorous departure from standard organic computational methods. By integrating Effective Core Potentials to address the relativistic nature of the iodine nucleus and enforcing strict vibrational frequency validation, researchers can confidently predict the thermochemical behavior of this dense, heavy-atom intermediate. This framework ensures high-fidelity data generation, empowering downstream applications in rational drug design and synthetic methodology.

References

  • Title: 3,3-Diiodopentane | C5H10I2 | CID 15580394 Source: PubChem - NIH URL: [Link]

  • Title: Iodine Clusters in the Atmosphere I: Computational Benchmark and Dimer Formation of Oxyacids and Oxides Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme Source: ResearchGate URL: [Link]

  • Title: Thermal Expansion Data for Chemists Source: Scribd URL: [Link]

  • Title: The Yaws Handbook of Vapor Pressure Source: ResearchGate URL: [Link]

  • Title: Perspective: Relativistic effects Source: The Journal of Chemical Physics - AIP Publishing URL: [Link]

Sources

Exploratory

Discovery, Mechanistic Evolution, and Synthesis of 3,3-Diiodopentane: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Diiodopentane (C₅H₁₀I₂, CAS: 66688-39-9) is a sterically congested geminal diiodide that serves as a critical intermediate in advanced organic synthesis, particularly in radical relay reactions, complex cross-couplings, and the preparation of organometallic precursors. Due to the extreme steric hindrance at the C3 position of the pentane backbone, traditional nucleophilic substitution methods often fail. This whitepaper details the historical discovery, mechanistic evolution, and modern optimized protocols for synthesizing 3,3-diiodopentane, transitioning from the classical Barton iodination to the highly efficient Myers silylhydrazone protocol.

Historical Genesis: The Barton Epoch

The foundational methodology for generating gem-diiodides and vinyl iodides from carbonyl compounds was established in 1962 by Sir Derek H. R. Barton, R. E. O'Brien, and S. Sternhell[1]. The team discovered that the oxidation of hydrazones using elemental iodine in the presence of a base (originally triethylamine) yielded distinct halogenated products[1].

In Barton's original mechanistic proposal, the hydrazone is oxidized by iodine to form a transient diazo intermediate[2]. Subsequent electrophilic attack by iodine, accompanied by the expulsion of nitrogen gas, generates a highly reactive iodocarbonium ion[2]. However, Barton noted a critical divergence based on the substrate: while aldehyde-derived hydrazones successfully yielded gem-diiodides, ketone-derived hydrazones (such as those from 3-pentanone) predominantly underwent elimination to form vinyl iodides[1]. Furthermore, the use of simple hydrazine often led to the formation of unwanted azine dimers, severely limiting the yield of the desired 3,3-diiodopentane[1].

Mechanistic Evolution: The Myers TBSH Protocol

To overcome the instability of simple hydrazones and the competitive elimination pathways inherent to the Barton reaction, Furrow and Myers (2004) developed a transformative protocol[3]. They replaced simple hydrazine with 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH)[3].

Causality in Reagent Selection:

  • BTBSH over Hydrazine: The massive steric bulk of the tert-butyldimethylsilyl (TBS) groups completely suppresses the formation of azine dimers. It yields a stable N-TBS hydrazone that can be isolated or used in situ[3].

  • Sc(OTf)₃ Catalysis: Scandium triflate is employed as a mild, oxophilic Lewis acid (typically at 0.01 mol%). It activates the 3-pentanone carbonyl for nucleophilic attack without introducing protic acids that would cleave the sensitive N-Si bonds[3].

  • Base Optimization (TMG): The protocol replaces triethylamine with 1,1,3,3-tetramethylguanidine (TMG) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)[4]. TMG is a strong but highly sterically hindered, non-nucleophilic base. It rapidly neutralizes the hydrogen iodide (HI) generated during oxidation, preventing the acid-catalyzed reversion of the intermediate back to the ketone, while its bulk prevents it from attacking the electrophilic iodocarbonium ion[2][4].

  • Temperature Control: By executing the iodine oxidation at strict cryogenic temperatures (-78 °C), the kinetic energy of the system is lowered. This suppresses the E1-type elimination (which leads to vinyl iodides) and allows the iodide anion sufficient lifetime to trap the iodocarbonium ion, successfully yielding the gem-diiodide (3,3-diiodopentane)[3].

MechanisticPathway A 3-Pentanone B TBS-Hydrazone Intermediate A->B BTBSH, Sc(OTf)3 (-H2O) C Diazo Intermediate B->C I2, TMG Base (-TBS-I, -HI) D Iodocarbonium Ion C->D I2 (-N2 gas) E 3,3-Diiodopentane (gem-diiodide) D->E I- Trap (-78°C, No Elim)

Mechanistic pathway of 3,3-diiodopentane synthesis via the Myers-modified Barton iodination.

Kinetic Limitations of Halogen Exchange (Finkelstein)

An alternative theoretical route to 3,3-diiodopentane is the Finkelstein reaction, which involves the halogen exchange of 3,3-dibromopentane with sodium iodide in anhydrous acetone. Causality of Failure: While the Finkelstein reaction is highly effective for primary dihalides (e.g., 1,5-diiodopentane) where the precipitation of NaBr drives the equilibrium, it is kinetically restricted for 3,3-diiodopentane. The geminal substitution at the C3 carbon creates a neopentyl-like steric environment that heavily shields the carbon from the required backside Sₙ2 attack by the bulky iodide anion. Consequently, the de novo construction of the C-I bonds via the Myers iodocarbonium intermediate is the only synthetically viable, high-yielding pathway.

Quantitative Benchmarks

Synthesis MethodKey ReagentsTemp ProfileTypical YieldPrimary ByproductsHistorical Era
Classical Barton Hydrazine, I₂, Et₃N0 °C to 25 °C< 20%Azines, Vinyl Iodides1960s
Finkelstein Exchange 3,3-dibromopentane, NaI56 °C (Reflux)< 5% (Steric block)Unreacted starting materialClassical
Myers TBSH Protocol BTBSH, Sc(OTf)₃, I₂, TMG-78 °C to 0 °C> 85% N₂ gas, TBS-I2000s

Validated Experimental Protocols: The Myers System

The following protocol for 3,3-diiodopentane is a self-validating system. The physical changes observed during the reaction serve as real-time indicators of mechanistic progression.

Step 1: Formation of the TBS-Hydrazone
  • Setup: In an oven-dried, argon-purged round-bottom flask, add 3-pentanone (1.0 equiv) and 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH, 1.05 equiv)[3].

  • Catalysis: Add Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 0.01 mol%).

  • Validation: Stir neat at 23 °C for 15-30 minutes. The reaction is complete when the mixture becomes a completely homogeneous, clear oil. TLC (Hexanes/EtOAc) will show the complete consumption of the ketone.

  • Volatile Removal: Apply high vacuum (0.1 mmHg) for 1 hour to remove the H₂O byproduct, driving the condensation to absolute completion.

Step 2: Oxidation and Iodination
  • Reagent Preparation: In a separate, light-shielded flask (to prevent homolytic iodine cleavage), dissolve I₂ (3.0 equiv) in a 1:1 mixture of anhydrous THF and Et₂O. Add TMG (3.0 equiv)[4]. Cool this highly colored (deep purple/brown) solution to -78 °C.

  • Inverse Addition: Dissolve the TBS-hydrazone from Step 1 in a minimal amount of THF and add it dropwise to the I₂/TMG solution.

    • Causality of Inverse Addition: Keeping I₂ in massive excess relative to the hydrazone prevents the unreacted hydrazone from acting as a nucleophile, thus eliminating azine formation[2].

  • Validation (Critical): Upon addition, vigorous bubbling will occur. This is the evolution of N₂ gas, validating the successful fragmentation of the diazo intermediate[2]. Simultaneously, the deep purple color of the iodine will rapidly fade to a pale yellow as the electrophilic I₂ is consumed to form the iodocarbonium ion and subsequently trapped by I⁻.

  • Quench: Once gas evolution ceases, allow the mixture to warm to 0 °C. Quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Validation: The mixture will turn completely colorless, confirming the reduction of all residual I₂ to I⁻.

Step 3: Workup and Purification
  • Extract the aqueous layer three times with hexanes.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography using 100% hexanes. 3,3-diiodopentane will elute rapidly due to its high lipophilicity. Store the purified product at -20 °C over copper wire to prevent spontaneous deiodination.

ExperimentalWorkflow Step1 Step 1: Hydrazone Formation • 3-Pentanone + BTBSH • Sc(OTf)3 catalyst (0.01 mol%) • Vacuum removal of H2O Step2 Step 2: Oxidation & Iodination • Inverse addition to I2 / TMG • THF/Et2O solvent, -78°C • Validate via N2 gas evolution Step1->Step2 Step3 Step 3: Quench & Workup • Na2S2O3 (aq) quench at 0°C • Validate via color loss • Hexane extraction & MgSO4 dry Step2->Step3 Step4 Step 4: Purification • Flash Chromatography (Hexanes) • Store at -20°C over Cu wire Step3->Step4

Step-by-step experimental workflow for 3,3-diiodopentane synthesis via the Myers protocol.

References

  • [3] Furrow, M. E.; Myers, A. G. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society (2004).[Link]

  • [1] Barton, D. H. R.; O'Brien, R. E.; Sternhell, S. A New Reaction of Hydrazones. Journal of the Chemical Society (1962).[Link]

  • [4] Barton, D. H. R.; Chen, M.; Jászberényi, J. C.; Taylor, D. K. 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses (1996).[Link]

  • [2] Wikipedia Contributors. Hydrazone iodination. Wikipedia, The Free Encyclopedia.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,3-Diiodopentane from 3-pentanone

Application Note: Synthesis of 3,3-Diiodopentane from 3-Pentanone via Controlled Hydrazone Iodination Executive Summary & Mechanistic Rationale The conversion of aliphatic ketones to gem-diiodides is a critical transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 3,3-Diiodopentane from 3-Pentanone via Controlled Hydrazone Iodination

Executive Summary & Mechanistic Rationale

The conversion of aliphatic ketones to gem-diiodides is a critical transformation in organic synthesis, providing highly versatile electrophilic precursors for cross-coupling, organometallic reagent generation, and cyclopropanation. However, the direct iodination of ketones often suffers from poor chemoselectivity. The classical Barton iodination of simple hydrazones frequently yields vinyl iodides due to the base-promoted elimination of the intermediate iodocarbonium ion[1].

To achieve the selective synthesis of 3,3-diiodopentane from 3-pentanone, this protocol leverages the chemistry of N-tert-butyldimethylsilylhydrazones (TBSH) developed by Furrow and Myers[2]. TBS-hydrazones exhibit superior stability and drastically reduce azine byproducts compared to simple hydrazones[2].

Causality in Reaction Design:

  • Precursor Stability: Using 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) with a catalytic amount of Sc(OTf)₃ ensures quantitative conversion of 3-pentanone to the TBS-hydrazone[2]. The byproduct, tert-butyldimethylsilanol (TBSOH), is highly volatile and easily removed in vacuo, creating a self-validating, chromatography-free intermediate[2].

  • Chemoselectivity (Trapping vs. Elimination): The hydrazone is oxidized by iodine to a diazo intermediate, which rapidly loses N₂ to form an iodocarbonium ion[3]. To favor the trapping of this ion by iodide (forming the gem-diiodide) over deprotonation (forming the vinyl iodide), two parameters must be strictly controlled:

    • Base Selection: Triethylamine (Et₃N) is utilized instead of stronger, highly hindered guanidine bases like BTMG[4]. Et₃N efficiently neutralizes the generated HI without being basic enough to trigger the E2 elimination of the resulting 3,3-diiodopentane[3].

    • Inverse Addition: The hydrazone is added dropwise to a large excess of I₂. This maintains a high local concentration of electrophilic iodine and nucleophilic iodide, kinetically favoring the recombination step over side reactions[3].

Reaction Pathway

G A 3-Pentanone (Ketone) B TBS-Hydrazone Intermediate A->B BTBSH, Sc(OTf)3 -H2O C Diazo Intermediate B->C I2, Et3N Oxidation D Iodocarbonium Ion C->D -N2 +I+ E 3,3-Diiodopentane (gem-Diiodide) D->E +I- Trapping F Vinyl Iodide (Side Product) D->F -H+ Elimination

Reaction mechanism for the synthesis of 3,3-diiodopentane via a TBS-hydrazone intermediate.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsFunction
3-Pentanone 86.131.0Starting Material
BTBSH 260.571.0Hydrazone Precursor
Sc(OTf)₃ 492.160.01 mol%Lewis Acid Catalyst
Iodine (I₂) 253.814.0Oxidant / Halogen Source
Triethylamine (Et₃N) 101.195.0Acid Scavenger (Weak Base)
Dichloromethane (DCM) 84.93N/ASolvent

Experimental Protocol

Step 1: Synthesis of 3-Pentanone TBS-Hydrazone

  • In an oven-dried, argon-purged 50 mL round-bottom flask, add 3-pentanone (1.0 equiv, 10 mmol) and 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH, 1.0 equiv, 10 mmol).

  • Add a catalytic amount of Sc(OTf)₃ (0.01 mol%). The reaction can be run neat or in a minimal amount of anhydrous chloroform (CHCl₃) to facilitate stirring.

  • Stir the mixture at 23 °C for 1–2 hours.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy or TLC. The complete disappearance of the strong ketone carbonyl stretch (~1715 cm⁻¹) indicates quantitative conversion.

  • Apply high vacuum (0.1 Torr) to the reaction flask for 1 hour at room temperature.

    • Causality: This crucial step volatilizes the tert-butyldimethylsilanol (TBSOH) byproduct, leaving the unpurified TBS-hydrazone ready for the next step. Bypassing silica gel chromatography here prevents the hydrolytic degradation of the intermediate[2].

Step 2: Oxidation and Iodination to 3,3-Diiodopentane

  • Dissolve the unpurified 3-pentanone TBS-hydrazone in anhydrous dichloromethane (DCM) to create a 1.0 M solution.

  • In a separate, light-shielded 250 mL round-bottom flask, prepare a solution of iodine (I₂, 4.0 equiv, 40 mmol) and triethylamine (Et₃N, 5.0 equiv, 50 mmol) in 40 mL of anhydrous DCM. Cool this mixture to 0 °C using an ice bath.

  • Inverse Addition: Using a syringe pump, add the TBS-hydrazone solution dropwise to the vigorously stirred I₂/Et₃N solution over a period of 1 hour.

    • Causality: Slow addition ensures that the hydrazone is immediately oxidized to the diazo intermediate and subsequently the iodocarbonium ion in the presence of a massive excess of iodide. This drives the equilibrium toward the gem-diiodide and suppresses dimerization or elimination pathways[3].

  • Allow the reaction to stir for an additional 30 minutes at 0 °C.

Step 3: Workup and Isolation

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) while stirring vigorously. Continue addition until the dark purple color of excess iodine completely dissipates, yielding a pale yellow or colorless organic layer.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation of the diiodide).

  • Purify the crude product via rapid flash column chromatography (100% hexanes) to afford pure 3,3-diiodopentane as a heavy, pale liquid. Store protected from light at -20 °C over copper wire to prevent iodine liberation.

References

  • Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff−Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society. URL: [Link]

  • Barton, D. H. R., O'Brien, R. E., & Sternhell, S. (1962). A new reaction of hydrazones. Journal of the Chemical Society. URL: [Link]

  • Hydrazone iodination. Wikipedia. URL: [Link]

Sources

Application

Application Note: Mechanistic Pathways and Protocols for the Synthesis of 3,3-Diiodopentane

Executive Summary 3,3-Diiodopentane is a sterically hindered geminal dihalide utilized as a versatile intermediate in organic synthesis, particularly for the generation of carbenoids and complex cross-coupling reactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Diiodopentane is a sterically hindered geminal dihalide utilized as a versatile intermediate in organic synthesis, particularly for the generation of carbenoids and complex cross-coupling reactions. The synthesis of geminal diiodides presents unique regiochemical challenges. This application note details two distinct mechanistic pathways for the formation of 3,3-diiodopentane: the classical hydrohalogenation of alkynes (which yields a thermodynamic mixture) and the highly regioselective Barton hydrazone iodination.

Mechanistic Pathway 1: Electrophilic Addition of HI to 2-Pentyne

The addition of hydrogen iodide (HI) to alkynes is a fundamental method for synthesizing geminal dihalides[1]. However, when applied to an internal alkyne like 2-pentyne, the reaction yields a mixture of constitutional isomers.

Causality of the Mechanism:

  • First Addition (Non-Selective): The alkyne π-bond attacks the proton of HI. Because 2-pentyne is an internal alkyne with no significant electronic bias between the C2 and C3 positions, protonation occurs at either carbon with equal probability. This forms a nearly 1:1 mixture of 2-iodo-2-pentene and 3-iodo-2-pentene.

  • Second Addition (Highly Regioselective): The regioselectivity of the second hydrohalogenation step is strictly dictated by the alpha-halogen effect . The lone pair electrons on the existing iodine atom stabilize the adjacent carbocation via resonance, forming a stable iodonium-like intermediate[1]. Consequently, the second iodide ion exclusively attacks the halogen-bearing carbon. This lowers the activation energy for forming the carbocation at the halogen-bearing carbon, leading exclusively to the geminal dihalide rather than the vicinal dihalide. Because the first step was unselective, the final product is a difficult-to-separate mixture of 2,2-diiodopentane and 3,3-diiodopentane.

Mechanism A 3-Iodo-2-pentene + HI B Protonation at C2 (Rate-determining) A->B C Carbocation at C3 (Adjacent to Iodine) B->C D Iodide (I⁻) Attack C->D C_res Iodonium Resonance (C=I⁺) C->C_res Resonance Stabilization E 3,3-Diiodopentane D->E

Mechanism of second HI addition showing resonance stabilization by iodine.

Mechanistic Pathway 2: Hydrazone-Iodine Oxidation of 3-Pentanone (Barton Synthesis)

To circumvent the regiochemical ambiguity of internal alkyne hydrohalogenation, the Barton synthesis provides a targeted approach by fixing the reactive center[2]. By starting with 3-pentanone, the C3 position is chemically locked, ensuring absolute regiocontrol.

Causality of the Mechanism: 3-Pentanone is first condensed with hydrazine to form a hydrazone. Upon treatment with iodine (I₂) and a non-nucleophilic base (triethylamine), the hydrazone is oxidized to a diazo intermediate. The exceptional leaving group ability of nitrogen gas (N₂) provides a massive thermodynamic driving force. As N₂ extrudes, the transient carbocation is rapidly trapped by the abundant iodide ions in solution, forming 3,3-diiodopentane with 100% regioselectivity[3].

Workflow Step1 Step 1: Hydrazone Formation 3-Pentanone + Hydrazine hydrate (Reflux, 2-4h) Step2 Step 2: Oxidation & Iodination Add I2, Et3N in THF at 0 °C Step1->Step2 Step3 Step 3: N2 Extrusion N2 gas evolves, Iodide traps carbocation Step2->Step3 Step4 Step 4: Workup & Isolation Quench with Na2S2O3, Extract, Dry, Purify Step3->Step4 Product Pure 3,3-Diiodopentane Step4->Product

Step-by-step experimental workflow for the Barton geminal diiodide synthesis.

Quantitative Data: Method Comparison

ParameterMethod 1: Alkyne HydrohalogenationMethod 2: Barton Hydrazone Iodination
Starting Material 2-Pentyne3-Pentanone
Reagents HI (excess)Hydrazine hydrate, I₂, Et₃N
Regioselectivity Poor (~1:1 mixture of 2,2- and 3,3-isomers)Excellent (100% 3,3-isomer)
Typical Yield (3,3-isomer) ~45% (requires complex separation)70–85% (isolated)
Reaction Temperature -20 °C to Room Temperature0 °C to Room Temperature
Primary Challenge Separation of constitutional isomersHandling of transient diazo intermediates

Experimental Protocols

Protocol A: Hydrohalogenation of 2-Pentyne (Mixture Generation)

Note: This protocol is primarily used for mechanistic studies rather than preparative synthesis due to the resulting isomeric mixture.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a gas inlet. Purge the system with inert argon.

  • Reaction: Dissolve 10 mmol of 2-pentyne in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to -20 °C using a dry ice/acetone bath.

  • Addition: Slowly bubble anhydrous HI gas (excess, >2.5 equivalents) through the solution. Self-validation: The reaction progress can be monitored via GC-MS; the disappearance of the alkyne peak and the transient appearance of the vinyl iodide intermediate validate the stepwise addition.

  • Workup: Once complete, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess HI. Extract with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting oil is a mixture of 2,2-diiodopentane and 3,3-diiodopentane.

Protocol B: Barton Synthesis from 3-Pentanone (Regioselective)

Note: This is the preferred preparative method for pure 3,3-diiodopentane.

  • Hydrazone Formation: To a stirred solution of 3-pentanone (10 mmol) in 25 mL of absolute ethanol, add hydrazine hydrate (12 mmol) dropwise at 0 °C. Attach a reflux condenser and heat the mixture to reflux for 3 hours. Cool to room temperature and remove the solvent under reduced pressure to isolate 3-pentanone hydrazone.

  • Oxidation/Iodination Setup: Dissolve the crude hydrazone in 30 mL of anhydrous tetrahydrofuran (THF) and add triethylamine (Et₃N, 30 mmol). Cool the flask to 0 °C in an ice bath.

  • Iodine Addition: Dissolve iodine (I₂, 22 mmol) in 20 mL of THF. Add this solution dropwise to the hydrazone mixture.

  • N₂ Extrusion (Self-Validating Step): As the iodine is added, nitrogen gas will vigorously evolve. Self-validation: The cessation of N₂ bubbling serves as a visual indicator that the diazo decomposition is complete and the carbocation has been successfully trapped by the iodide.

  • Workup: Quench the reaction with 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-validation: The color change from deep purple (excess I₂) to pale yellow/colorless confirms the complete neutralization of the oxidant.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (using hexane as the eluent) to yield pure 3,3-diiodopentane.

References

  • A new synthesis of gem-diiodides. Barton, D. H. R.; O'Brien, R. E.; Sternhell, S. Journal of the Chemical Society, Perkin Transactions 1, 1979, 1166-1172. URL:[Link]

  • Addition of Hydrogen Halides (HCl, HBr, HI) to Alkynes (Hydrohalogenation). Master Organic Chemistry. URL:[Link]

Sources

Method

Application Notes: Nucleophilic Substitution Strategies and Protocols for 3,3-Diiodopentane

Executive Summary 3,3-Diiodopentane is a highly sterically hindered geminal diiodide. The presence of two massive iodine atoms and two ethyl groups on a single carbon (C3) creates a unique microenvironment that dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Diiodopentane is a highly sterically hindered geminal diiodide. The presence of two massive iodine atoms and two ethyl groups on a single carbon (C3) creates a unique microenvironment that dictates its reactivity. This application note provides a comprehensive guide for researchers and drug development professionals to execute nucleophilic substitution reactions on 3,3-diiodopentane. It focuses on the mechanistic causality that governs pathway selection (SN1 vs. Elimination) and details field-validated protocols for hydrolysis and azide substitution.

Mechanistic Principles: Overcoming Steric and Electronic Barriers

The Impossibility of SN2: In standard alkyl halides, primary and secondary carbons readily undergo bimolecular nucleophilic substitution (SN2). However, 3,3-diiodopentane presents a prohibitive steric barrier. The C3 carbon is structurally secondary (bonded to C2 and C4) but behaves as a highly congested quaternary center due to the two bulky iodine atoms (van der Waals radius ~1.98 Å each). Backside attack by any nucleophile is sterically blocked, rendering the SN2 pathway virtually impossible[1].

The SN1 Pathway and the α-Iodo Carbocation: Nucleophilic substitution at 3,3-diiodopentane proceeds almost exclusively via a unimolecular (SN1) mechanism. The rate-limiting step is the heterolytic cleavage of the C–I bond to form an α-iodo carbocation. While halogens are inductively electron-withdrawing (which typically destabilizes a positive charge), the lone pairs on the remaining iodine atom provide significant resonance stabilization, forming a halonium-like intermediate. This resonance effect lowers the activation energy for dissociation, allowing the SN1 reaction to proceed under appropriate conditions (e.g., polar protic solvents or silver-promoted catalysis).

G A 3,3-Diiodopentane (Sterically Hindered) B α-Iodo Carbocation (Resonance Stabilized) A->B - I⁻ (Rate Limiting, SN1) C 3-Iodo-3-pentanol (gem-Halohydrin) B->C + OH⁻ / H₂O D 3-Pentanone (Stable Ketone) C->D - HI (Rapid Elimination)

SN1 hydrolysis mechanism of 3,3-diiodopentane to 3-pentanone via a gem-halohydrin intermediate.

Protocol 1: Hydrolysis of 3,3-Diiodopentane to 3-Pentanone

Causality & Rationale: The hydrolysis of geminal dihalides is a classic method for synthesizing ketones[2]. When 3,3-diiodopentane is subjected to aqueous base or silver oxide, water acts as the nucleophile, attacking the α-iodo carbocation to form a gem-halohydrin (3-iodo-3-pentanol)[3]. This intermediate is thermodynamically unstable and rapidly undergoes intramolecular elimination of hydroiodic acid (HI) to yield the stable carbonyl compound, 3-pentanone.

Materials:

  • 3,3-Diiodopentane (1.0 eq, 10 mmol)

  • Silver(I) oxide (Ag₂O) (1.5 eq, 15 mmol) – acts as a halophilic Lewis acid to promote C-I cleavage.

  • Acetonitrile/Water (4:1 v/v)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask shielded from light (to prevent radical iodine degradation), dissolve 3,3-diiodopentane (3.24 g, 10 mmol) in 40 mL of an acetonitrile/water mixture (4:1).

  • Activation: Add Ag₂O (3.47 g, 15 mmol) in one portion. The silver ions strongly coordinate with the iodide leaving group, drastically accelerating the SN1 ionization.

  • Reaction: Stir the suspension vigorously at 60 °C for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed. The formation of a yellow/white AgI precipitate indicates reaction progress.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the AgI salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, add 30 mL of brine, and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-pentanone via short-path distillation or silica gel chromatography if required.

Protocol 2: Synthesis of 3,3-Diazidopentane

Causality & Rationale: Synthesizing geminal diazides requires a powerful, linear nucleophile like the azide anion (N₃⁻) to minimize steric clashes during the addition to the carbocation. Because geminal diazides are thermally unstable and potentially explosive, the reaction must be strictly temperature-controlled and performed in a polar aprotic solvent (DMF) to maximize nucleophilicity without requiring applied heat[4].

Workflow S1 Step 1: Dissolve 3,3-Diiodopentane in dry DMF S2 Step 2: Add NaN₃ (3.0 eq) at 0-5 °C S1->S2 S3 Step 3: Stir at RT for 24h (Monitor via TLC) S2->S3 S4 Step 4: Aqueous Workup Extract with Et₂O S3->S4 S5 Step 5: Isolate 3,3-Diazidopentane (Store below -20 °C) S4->S5

Step-by-step workflow for the nucleophilic substitution of 3,3-diiodopentane to 3,3-diazidopentane.

Materials:

  • 3,3-Diiodopentane (1.0 eq, 5 mmol)

  • Sodium azide (NaN₃) (3.0 eq, 15 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology:

  • Safety Precautions: Work behind a blast shield. Do not use metal spatulas with sodium azide.

  • Setup: Dissolve 3,3-diiodopentane (1.62 g, 5 mmol) in 20 mL of anhydrous DMF in a 50 mL flask under an argon atmosphere.

  • Addition: Cool the flask to 0-5 °C in an ice bath. Carefully add NaN₃ (0.97 g, 15 mmol) in small portions over 15 minutes.

  • Substitution: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 24 hours. Do not heat. Heating geminal diazides above 20 °C can lead to nitrogen loss and decomposition into N-cyanoimines.

  • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Note: Diethyl ether is preferred over heavier solvents to allow gentle evaporation.

  • Washing: Wash the combined ether layers with water (3 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Storage: Dry over MgSO₄, filter, and carefully concentrate under a stream of nitrogen (do not use a high-vacuum rotary evaporator). Store the resulting 3,3-diazidopentane as a dilute solution at -20 °C.

Quantitative Data & Reaction Profiles

Reaction TypeNucleophile / ReagentSolvent SystemTemp (°C)Primary ProductCompeting PathwayExpected Yield
Hydrolysis H₂O / Ag₂OCH₃CN / H₂O603-PentanoneElimination (2-pentyne)75 - 85%
Azidation NaN₃ (Excess)DMF (Anhydrous)203,3-DiazidopentaneDecomposition to imine50 - 65%
Amination Primary Amines (R-NH₂)THF / H₂O25Imine (via elimination)Substitution< 20% (Subst.)

Analytical Validation & Troubleshooting

  • NMR Spectroscopy: The success of the hydrolysis is easily verified by ¹³C NMR. The disappearance of the highly shielded gem-diiodo carbon signal (typically around 20-30 ppm) and the appearance of a carbonyl carbon signal at ~211 ppm confirms the formation of 3-pentanone.

  • Troubleshooting Elimination: If elimination products (e.g., 3-iodo-2-pentene or 2-pentyne) dominate your crude mixture, the basicity of the chosen nucleophile is likely too high relative to its nucleophilicity. Switch to a softer nucleophile or utilize silver-assisted catalysis to strongly favor the SN1 pathway over E1/E2 eliminations.

References

  • Title: Synthesis and Chemistry of Organic Geminal Di- and Triazides Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis and Chemistry of Organic Geminal Di- and Triazides Source: ResearchGate URL: [Link]

  • Title: Aliphatic Nucleophilic Substitution Source: Dalal Institute URL: [Link]

  • Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

  • Title: Geminal Source: Grokipedia URL: [Link]

  • Title: Carbonyl Groups Nomenclature and Preparation Source: Chemistry for JEE Main and Advanced (EduRev) URL: [Link]

Sources

Application

Application Note: Synthesis and Utility of Grignard Reagents from 3,3-Diiodopentane

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formation and application of Grignard reagents derived from a geminal dihalide, 3,3-diiodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formation and application of Grignard reagents derived from a geminal dihalide, 3,3-diiodopentane. The synthesis of organometallics from gem-dihalides presents unique challenges compared to their monohalogenated counterparts. This note elucidates the critical experimental parameters, explains the underlying chemical principles, and provides robust, step-by-step protocols for the synthesis of the mono-Grignard reagent and its subsequent in-situ reaction with an electrophile. We address common pitfalls and offer a systematic troubleshooting guide to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Geminal Dihaloalkanes in Grignard Synthesis

Grignard reagents (RMgX) are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds by acting as potent carbon-based nucleophiles.[1][2] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][3][4][5] While the synthesis from simple alkyl and aryl halides is well-established, the use of dihaloalkanes introduces significant complexity. Depending on the spacing of the halogens, side reactions such as elimination and intramolecular cyclization can dominate.

Geminal dihalides, such as 3,3-diiodopentane, where two halogens are attached to the same carbon, pose a distinct challenge. The formation of a 1,1-di-Grignard reagent is generally not feasible. Instead, the reaction is expected to form a mono-Grignard species, (CH₃CH₂)₂C(I)MgI. This intermediate is itself a subject of interest, potentially serving as a precursor to unique carbene-like species or acting as a bulky, reactive nucleophile.

This guide provides a comprehensive framework for navigating the synthesis, focusing on two core aspects:

  • Controlled Formation: A detailed protocol for preparing the mono-Grignard reagent from 3,3-diiodopentane, emphasizing magnesium activation and reaction control.

  • Demonstrated Utility: A protocol for an in-situ trapping reaction with an aldehyde, confirming the successful formation and reactivity of the organometallic intermediate.

Foundational Principles & Experimental Rationale

Successful Grignard synthesis hinges on the meticulous control of experimental conditions. The following principles are critical, particularly for challenging substrates like gem-diiodides.

Magnesium Activation: The Gateway to Reaction

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides and prevents the reaction from starting.[2][4][6] Activating the magnesium to expose a fresh, reactive metal surface is the most critical step for initiating the synthesis.[7]

  • Chemical Activation: Small amounts of activating agents are commonly used.

    • Iodine (I₂): A crystal of iodine reacts with the magnesium surface, chemically cleaning it and serving as a visual indicator; the brown color disappears upon reaction initiation.[2][4]

    • 1,2-Dibromoethane (DBE): DBE reacts with magnesium to form ethylene gas and magnesium bromide. The observation of gas bubbles provides a clear, non-ambiguous sign of magnesium activity and a successful initiation.[2][6][8]

  • Mechanical Activation: Involves physically disrupting the oxide layer by crushing the magnesium turnings with a glass rod or by vigorous stirring under an inert atmosphere.[2][9]

The Indispensable Role of Anhydrous Ethereal Solvents

Grignard reagents are powerful bases and will react readily with even weakly acidic protons, such as those from water or alcohols.[5] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents and reagents must be strictly anhydrous.

Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for two reasons:

  • Aprotic Nature: They lack acidic protons, preventing the premature quenching of the Grignard reagent.[5]

  • Solvation & Stabilization: The lone pairs on the ether oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.[2]

Temperature and Addition Rate: Controlling Exothermicity

Grignard reagent formation is often subject to an induction period, after which the reaction can become vigorously exothermic.[2] Slow, controlled addition of the alkyl halide solution is crucial to maintain a manageable reaction temperature. For challenging substrates, maintaining a gentle reflux allows for a steady reaction rate without promoting side reactions like Wurtz coupling, which can be favored at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of the Grignard Reagent from 3,3-Diiodopentane

This protocol details the preparation of the mono-Grignard reagent.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Magnesium Turnings99.8%+ purityGrignard Reagent Formation
3,3-DiiodopentaneAnhydrousGrignard Precursor
Anhydrous Diethyl Ether<50 ppm H₂OReaction Solvent
IodineCrystalMagnesium Activator
1,2-DibromoethaneAnhydrousMagnesium Activator
Nitrogen or Argon GasHigh PurityInert Atmosphere
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnelFlame-driedReaction Apparatus

Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_reaction Grignard Formation cluster_analysis Quantification prep_glass Flame-Dry Glassware prep_mg Add Mg Turnings prep_glass->prep_mg add_iodine Add Iodine Crystal prep_mg->add_iodine add_dbe Add 1,2-Dibromoethane add_iodine->add_dbe observe Observe Initiation (Color Change / Bubbles) add_dbe->observe add_diiodide Slowly Add 3,3-Diiodopentane in Et₂O observe->add_diiodide reflux Maintain Gentle Reflux add_diiodide->reflux cool Cool to Room Temp. reflux->cool titrate Titrate Aliquot cool->titrate

Caption: Experimental workflow for the synthesis of the Grignard reagent.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the cooled flask.

  • Activation: Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. The brown color of the iodine should fade as it reacts with the magnesium surface. Add a small volume (~0.5 mL) of anhydrous diethyl ether, followed by a few drops of 1,2-dibromoethane. The onset of bubbling (ethylene evolution) confirms activation.[2][6]

  • Reagent Addition: Prepare a solution of 3,3-diiodopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Once activation is confirmed, add the diiodide solution dropwise to the stirred magnesium suspension at a rate sufficient to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure maximum conversion.

  • Finalization: Remove the heat source and allow the gray, cloudy solution of the Grignard reagent to cool to room temperature. The reagent is now ready for titration or immediate use in a subsequent reaction.

Protocol 2: In-situ Reaction with Benzaldehyde

This protocol validates the formation of the Grignard reagent by trapping it with an electrophile, a method akin to a Barbier reaction.[10] The Barbier approach, where the alkyl halide is added to a mixture of the metal and the electrophile, is an excellent alternative strategy for potentially unstable organometallics.[10][11]

Reaction Mechanism

G start Et₂(I)C-I + Mg grignard Et₂(I)C-MgI start->grignard Et₂O intermediate [Intermediate Adduct] grignard->intermediate benzaldehyde Ph-CHO benzaldehyde->intermediate workup H₃O⁺ Workup intermediate->workup product Et₂(I)C-CH(OH)Ph workup->product

Caption: Proposed reaction of the Grignard reagent with benzaldehyde.

Step-by-Step Procedure:

  • Grignard Preparation: Prepare the Grignard reagent from 3,3-diiodopentane (1.1 equivalents) as described in Protocol 1 . After formation, cool the reaction flask to 0 °C in an ice bath.

  • Electrophile Addition: Prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise via the dropping funnel to the cold, stirred Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture over a mixture of ice and saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring. This will hydrolyze the magnesium alkoxide and quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude alcohol product by column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium (oxide layer).[2][4] 2. Wet glassware or solvent.[5] 3. Impure alkyl halide.1. Add another small crystal of I₂ or a few more drops of 1,2-dibromoethane.[2][6] Mechanically crush some Mg turnings with a dry glass rod.[9] 2. Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous. 3. Purify the 3,3-diiodopentane before use.
Low Yield of Product 1. Incomplete Grignard formation. 2. Wurtz-type coupling side reaction. 3. Premature quenching of the Grignard reagent.1. Increase reaction time after addition of the halide. 2. Ensure slow addition of the halide to maintain a low instantaneous concentration. Consider a Barbier-style reaction.[10] 3. Re-verify the anhydrous conditions of the entire setup.
Formation of Biphenyl-like Byproduct Homocoupling of the Grignard reagent.This is an inherent side reaction. Optimize for the desired reaction by using lower temperatures and ensuring rapid trapping with the electrophile.

Conclusion

The formation of a Grignard reagent from the geminal dihalide 3,3-diiodopentane is a challenging yet feasible transformation that opens avenues to novel chemical structures. Success is predicated on a rigorous adherence to anhydrous techniques and a thorough activation of the magnesium surface. The inherent reactivity of the resulting mono-Grignard species makes it a candidate for in-situ applications, as demonstrated by its successful trapping with benzaldehyde. The protocols and principles detailed in this note provide a solid foundation for researchers to explore the unique synthetic utility of organometallics derived from gem-dihaloalkanes.

References

  • Jang, D. O., & Shin, D. H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(5), 754-756. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Wikipedia. (n.d.). Barbier reaction. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • West Virginia University. (n.d.). The Grignard Reaction. WVU Community. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Walborsky, H. M., & Rachon, J. (1989). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 22(1), 33-38. [Link]

  • Li, C. J., & Chan, T. H. (2003). The Barbier−Grignard-Type Carbonyl Alkylation Using Unactivated Alkyl Halides in Water. Journal of the American Chemical Society, 125(14), 4321-4325. [Link]

  • Voica, A. F., & Njardarson, J. T. (2012). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends, 1, 1-13. [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: The Emerging Potential of 3,3-Diiodopentane in Advanced Polymer Synthesis

Abstract: This document provides a technical guide on the prospective applications of 3,3-diiodopentane as a functional molecule in modern polymer synthesis. While direct, widespread literature on this specific gem-diiod...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a technical guide on the prospective applications of 3,3-diiodopentane as a functional molecule in modern polymer synthesis. While direct, widespread literature on this specific gem-diiodide is nascent, its molecular architecture strongly suggests utility as a bifunctional initiator in controlled radical polymerization, particularly Reversible Iodine Transfer Polymerization (RITP), and as a potential reactant in polycondensation reactions. This guide synthesizes established principles from analogous dihaloalkanes to propose detailed mechanisms, predictive experimental protocols, and characterization workflows. The objective is to equip researchers with the foundational knowledge to pioneer the use of 3,3-diiodopentane for creating novel polymeric architectures, such as telechelic polymers and block copolymers.

Part 1: Introduction and Mechanistic Overview

3,3-Diiodopentane is an organoiodine compound characterized by two iodine atoms attached to the same carbon atom (a gem-diiodide). The carbon-iodine (C-I) bond is relatively weak (around 200-220 kJ/mol), making it susceptible to cleavage under thermal or photochemical conditions. This property is the cornerstone of its potential in polymer chemistry, allowing it to serve as a source of radicals.

Unlike monofunctional alkyl halides, 3,3-diiodopentane offers two reactive sites. This bifunctionality is highly desirable as it enables the simultaneous growth of two polymer chains from a central core, a critical feature for the synthesis of telechelic polymers (polymers with functional end-groups) or for creating symmetrical block copolymers.

Proposed Primary Application: Reversible Iodine Transfer Polymerization (RITP)

The most promising application for 3,3-diiodopentane is as a bifunctional initiator or chain transfer agent in Reversible Iodine Transfer Polymerization (RITP), a form of controlled/living radical polymerization. RITP relies on the reversible activation and deactivation of growing polymer chains through the transfer of an iodine atom.

Mechanism of Action: The process is initiated by the generation of radicals from a conventional initiator (e.g., AIBN). These primary radicals react with a monomer to form an active polymer chain. This active chain can then react with the C-I bond of 3,3-diiodopentane (or a polymer chain end-capped with iodine) to transfer the iodine atom, deactivating the chain and activating another. This rapid and reversible exchange process ensures that all polymer chains grow at a similar rate, leading to polymers with a low dispersity (Đ) and predictable molecular weights.

The key steps, using 3,3-diiodopentane as the control agent, are:

  • Initiation: A standard radical initiator (like AIBN) decomposes to form primary radicals.

  • Propagation: The primary radicals react with monomer (M) to start chain growth (P•).

  • Reversible Transfer: The growing polymer chain (P•) reversibly abstracts an iodine atom from the dormant species (either the initial 3,3-diiodopentane or another dormant polymer chain, P-I), creating a new dormant chain and a new propagating radical. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions.

RITP_Mechanism cluster_initiation Initiation & Initial Propagation cluster_transfer Reversible Iodine Transfer I Initiator (I-I) I_rad 2 I• I->I_rad Δ or hν IM_rad I-M• I_rad->IM_rad + M M Monomer (M) Active P• (Active Propagating Chain) IM_rad->Active + (n-1) M Dormant R-I (Dormant Species) NewActive R• (New Active Radical) Dormant->NewActive - I• NewDormant P-I (New Dormant Chain) Active->NewDormant + R-I (k_act) Active->NewDormant Transfer NewDormant->Active - I• NewActive->Dormant + I• Workflow_RITP A 1. Purify Styrene (remove inhibitor) B 2. Combine Reagents in Schlenk Flask (Styrene, 3,3-Diiodopentane, AIBN, Toluene) A->B C 3. Degas via Freeze-Pump-Thaw (3x) (Remove O₂) B->C D 4. Polymerize under Inert Atmosphere (70 °C, 12-24h) C->D E 5. Quench Reaction (Cool & expose to air) D->E F 6. Precipitate in Methanol E->F G 7. Isolate & Dry Polymer F->G

Technical Notes & Optimization

Troubleshooting

Purification of 3,3-Diiodopentane from reaction mixture

Welcome to the Technical Support Center for the isolation and purification of 3,3-diiodopentane. As a highly reactive gem-diiodoalkane, 3,3-diiodopentane is a valuable synthetic intermediate, often generated via the oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,3-diiodopentane. As a highly reactive gem-diiodoalkane, 3,3-diiodopentane is a valuable synthetic intermediate, often generated via the oxidation of 3-pentanone hydrazone with iodine in the presence of a non-nucleophilic base—a method adapted from the 1[1].

However, the inherent physicochemical properties of the gem-diiodide motif—specifically the weak C–I bonds and the thermodynamic drive to eliminate hydrogen iodide (HI)—make its purification notoriously difficult. This guide is engineered to provide drug development professionals and synthetic chemists with field-proven, causality-driven methodologies to prevent product degradation during workup.

Part 1: Core Experimental Workflow

To ensure a self-validating purification process, every step in this protocol is designed with a specific chemical causality and a visual or analytical checkpoint.

Step-by-Step Purification Methodology:

  • Reaction Quenching (Iodine Removal): Upon completion of the iodination reaction, immediately transfer the crude mixture to a separatory funnel. Wash the organic phase with a 5% aqueous 2[2].

    • Causality: Na₂S₂O₃ acts as a reducing agent, converting unreacted, electrophilic iodine (I₂) into water-soluble iodide ions (I⁻).

    • Self-Validation: The dark brown/purple color of the organic phase will rapidly dissipate to a pale yellow or colorless state, visually confirming the complete neutralization of I₂.

  • Acid Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: Neutralizes trace hydroiodic acid (HI) generated as a reaction byproduct, preventing acid-catalyzed homolytic cleavage of the C–I bonds during subsequent steps.

  • Extraction & Drying: Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.

  • Solvent Concentration (Critical Step): Remove the solvent using a rotary evaporator. The water bath temperature must be strictly maintained below 30 °C , and the receiving flask should be shielded from ambient light (e.g., wrapped in aluminum foil).

    • Causality:Gem-diiodides are highly sensitive to thermal stress and photodecomposition.

  • Column Chromatography: Purify the concentrated residue using flash chromatography. Do not use standard silica gel. Instead, use 3[3].

PurificationWorkflow Start Crude Reaction Mixture (3,3-Diiodopentane + I2 + HI) Quench Quench with Aq. Na2S2O3 (Reduces I2 to I-) Start->Quench Neutralize Wash with Aq. NaHCO3 (Neutralizes HI) Quench->Neutralize Extract Extract with Et2O / DCM (Phase Separation) Neutralize->Extract Dry Dry over Anhydrous MgSO4 (Removes H2O) Extract->Dry Concentrate Rotary Evaporation (Strictly < 30°C in Dark) Dry->Concentrate Chromatography Column Chromatography (Deactivated Basic Alumina) Concentrate->Chromatography Pure Pure 3,3-Diiodopentane (Store at -20°C in Dark) Chromatography->Pure

Caption: Workflow for the isolation and purification of 3,3-diiodopentane from crude reaction mixtures.

Part 2: Troubleshooting Guides & FAQs

Q1: My isolated 3,3-diiodopentane is heavily contaminated with 3-iodo-2-pentene. How did this byproduct form? A1: This is a classic thermal elimination issue. In the 4[4], the gem-diiodide is an intermediate that is intentionally heated to 70–80 °C to force the elimination of HI, yielding the vinyl iodide. If your rotary evaporator water bath exceeded 30 °C, or if you attempted vacuum distillation at too high a temperature, you inadvertently provided the activation energy required for this E1/E2 elimination pathway. Always concentrate the solvent at ambient or sub-ambient temperatures.

Q2: The reaction mixture was pale yellow after the thiosulfate wash, but it turned dark purple while running through the chromatography column. What happened? A2: You likely used standard, untreated silica gel. The acidic silanol (Si-OH) groups present on standard silica gel act as Brønsted acids, which 5[5]. This degradation leads to the homolytic cleavage of the C–I bond, liberating free iodine (I₂) and turning your column purple. To prevent this, you must switch your stationary phase to deactivated basic alumina (Activity IV) or neutralize your silica gel with 1% triethylamine prior to loading the sample.

Q3: How can I confirm that my product hasn't undergone photodecomposition during storage? A3: Photodecomposition of 3,3-diiodopentane generates iodine radicals that quickly form I₂. A visual inspection is your first self-validating check: pure 3,3-diiodopentane should be a pale yellow or colorless oil. If the oil has turned dark brown or pinkish-purple, I₂ has been liberated. You can confirm the extent of degradation via ¹H NMR; look for the appearance of vinylic protons (around δ 5.0 - 6.0 ppm), which indicates that the loss of iodine was accompanied by the elimination of HI to form 3-iodo-2-pentene.

DegradationPathway GemDiiodide 3,3-Diiodopentane (Target Compound) Heat Thermal Stress (> 30°C) During Concentration GemDiiodide->Heat Silica Acidic Silica Gel During Chromatography GemDiiodide->Silica Light UV/Vis Light Exposure During Handling GemDiiodide->Light VinylIodide 3-Iodo-2-pentene (Elimination Product) Heat->VinylIodide - HI (Elimination) Silica->VinylIodide Acid-Catalyzed E1/E2 IodineRadical Iodine Radicals / I2 (Photodecomposition) Light->IodineRadical Homolytic C-I Cleavage

Caption: Common degradation pathways of 3,3-diiodopentane triggered by heat, acid, and light.

Part 3: Quantitative Impact of Purification Parameters

The table below summarizes the causality and quantitative outcomes of varying purification conditions on gem-diiodide recovery, based on established optimization protocols for highly sensitive diiodoalkanes.

Parameter / ConditionObservation & Purity OutcomeCausality & Mechanistic Reason
Stationary Phase: Standard Silica Gel< 40% Recovery. High I₂ liberation; eluent turns purple.Acidic silanol groups catalyze C–I bond cleavage and HI elimination.
Stationary Phase: Basic Alumina (Act IV)> 90% Recovery. Product elutes as a stable, pale yellow oil.Neutral/basic environment prevents acid-catalyzed degradation of the gem-diiodide.
Evaporation Temp: 45 °CHigh Contamination. >30% conversion to 3-iodo-2-pentene.Thermal energy overcomes the activation barrier for the elimination of HI.
Evaporation Temp: 20–25 °CHigh Purity. No vinylic impurities detected by ¹H NMR.Low thermal stress preserves the thermodynamically unstable C–I bonds.
Quenching Agent: Water onlyPoor Separation. Persistent brown color; low yield.Fails to reduce electrophilic I₂, leading to ongoing side reactions in the organic phase.
Quenching Agent: 5% Aq. Na₂S₂O₃Excellent Separation. Organic phase turns clear/yellow.Rapid redox reaction converts I₂ to water-soluble I⁻, halting side reactions.

Part 4: References

  • Benchchem. Diiodomethane (CH₂I₂). Available at:

  • Figshare (ACS). Synthesis of cis-C‑Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. Available at:

  • The Journal of Organic Chemistry (ACS). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. Available at:

  • National Institutes of Health (NIH). Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. Available at:

  • Benchchem. An In-depth Technical Guide to the Alternative Synthesis of 1,1-Diiodoethane from Acetaldehyde Hydrazone. Available at:

Sources

Optimization

Handling and storage of 3,3-Diiodopentane

Welcome to the Technical Support and Troubleshooting Center for 3,3-Diiodopentane (CAS: 66688-39-9). This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3,3-Diiodopentane (CAS: 66688-39-9). This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven methodologies for handling, storing, and utilizing this sterically hindered geminal dihalide.

Because geminal diiodides present unique stability challenges compared to their chlorinated or fluorinated counterparts[1], this center focuses on the causality of degradation and provides self-validating protocols to ensure experimental integrity.

I. Core Handling & Storage FAQs

Q1: Why does my 3,3-Diiodopentane turn pink or brown over time, and does this affect my reactions? A: The discoloration is caused by the accumulation of molecular iodine ( I2​ ). The carbon-iodine (C-I) bond is inherently weak and susceptible to photolytic and thermal homolytic cleavage. When exposed to ambient light or room temperature over extended periods, the C-I bonds in 3,3-diiodopentane cleave to form radicals, which subsequently recombine to liberate I2​ . While a faint pink hue might not interfere with robust cross-coupling reactions, a deep brown color indicates significant degradation and a loss of stoichiometric precision. Iodides are highly reactive but suffer from this inherent instability[1].

Q2: What is the optimal storage protocol to maximize the shelf life of 3,3-Diiodopentane? A: To arrest the thermodynamic degradation pathways, you must eliminate energy inputs and oxidative environments.

  • Temperature: Store strictly at 2–8 °C (or -20 °C for long-term storage).

  • Light: Use amber glass vials or wrap containers in aluminum foil. UV and visible light accelerate C-I bond homolysis.

  • Atmosphere: Flush the headspace of the vial with dry Argon or Nitrogen before sealing.

  • Stabilization (Optional but recommended): Storing the liquid over a small piece of elemental copper or silver wire acts as a radical scavenger. The metal reacts with any liberated iodine to form insoluble metal iodides (e.g., CuI ), keeping the bulk reagent pristine.

Q3: How does the geminal substitution at the C3 position affect handling compared to terminal diiodides? A: 3,3-Diiodopentane features two massive iodine atoms and two ethyl groups crowded onto a single carbon. This extreme steric hindrance makes it highly resistant to standard SN​2 nucleophilic attacks but exceptionally prone to E2 elimination (dehydrohalogenation). If your glassware is washed with strong alkaline detergents and not properly neutralized, trace bases can trigger the elimination of HI during storage, leading to the formation of vinyl iodides and further accelerating degradation.

II. Quantitative Storage Stability Matrix

The following table summarizes the expected stability of 3,3-Diiodopentane under various environmental conditions, providing a quantitative baseline for inventory management.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (Pure)Degradation Mechanism / Rationale
-20 °C ArgonDark (Amber)> 12 MonthsThermal energy is insufficient for C-I homolysis; oxidative pathways blocked.
2–8 °C NitrogenDark (Amber)6 - 8 MonthsStandard refrigeration slows kinetics, but trace oxygen may initiate slow degradation.
20 °C (RT) AirDark2 - 4 WeeksThermal energy begins to overcome activation barriers for spontaneous dehalogenation.
20 °C (RT) AirAmbient Lab Light< 48 HoursPhotolytic cleavage dominates; rapid accumulation of I2​ (turns deep brown).

III. Experimental Protocol: Rescue and Purification of Degraded 3,3-Diiodopentane

If your reagent has turned dark brown, it must be purified before use in sensitive synthetic steps (e.g., Simmons-Smith cyclopropanation or alkyne synthesis). This protocol utilizes a redox wash to selectively reduce molecular iodine to water-soluble iodide ions.

System Validation: This protocol is self-validating. The successful reduction of I2​ is visually confirmed by the organic layer transitioning from dark brown to completely colorless.

Materials Required:

  • Degraded 3,3-Diiodopentane

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Brine (Saturated NaCl )

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Methodology:

  • Dilution: Dissolve the degraded 3,3-diiodopentane in 3-5 volumes of diethyl ether or DCM in a separatory funnel. Causality: Dilution prevents emulsion formation and lowers the density of the organic phase if using ether, facilitating easier separation.

  • Redox Wash: Add an equal volume of saturated aqueous Na2​S2​O3​ . Stopper and shake vigorously, venting frequently.

    • Mechanism: I2​+2S2​O32−​→2I−+S4​O62−​ . The molecular iodine is reduced to iodide, which partitions into the aqueous layer.

  • Validation Check: Allow the layers to separate. The organic layer must be completely colorless. If a pink tint remains, repeat Step 2.

  • Brine Wash: Wash the organic layer with 1 volume of brine to remove residual water and inorganic salts from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO4​ until the powder flows freely (indicating all water is absorbed).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 25 °C to prevent thermally inducing the exact degradation you just fixed.

  • Verification: Run a quick 1H NMR. The absence of broad downstream peaks confirms the removal of paramagnetic/radical impurities.

IV. Visualizing the Degradation and Rescue Pathway

The following diagram maps the logical flow of 3,3-Diiodopentane degradation and the subsequent purification workflow described above.

G Pure Pure 3,3-Diiodopentane (Colorless Liquid) Degradation Photolytic/Thermal Energy (UV Light / Heat) Pure->Degradation Improper Storage Radical C-I Bond Homolysis (Radical Formation) Degradation->Radical Energy Absorption Impure Degraded Product (Pink/Brown + I2) Radical->Impure Radical Recombination Wash Na2S2O3 Wash (Redox Reduction to I-) Impure->Wash Purification Protocol Dry MgSO4 Drying & Low-Temp Evaporation Wash->Dry Aqueous Separation Dry->Pure Recovery (Colorless)

Caption: Workflow illustrating the photolytic degradation of 3,3-diiodopentane and its chemical rescue via thiosulfate reduction.

V. References

  • Doc Brown's Chemistry. "21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2". docbrown.info. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3,3-Diiodopentane Synthesis Optimization

Welcome to the Synthesis Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3,3-diiodopentane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3,3-diiodopentane. Synthesizing gem-diiodoalkanes from aliphatic ketones is notoriously challenging due to competing elimination pathways and intermediate instability.

To achieve high yields, we utilize the modified Barton-Pross-Sternhell methodology developed by Myers and colleagues, which employs an N-tert-butyldimethylsilylhydrazone (TBS-hydrazone) intermediate[1]. This approach prevents the formation of unwanted azine dimers and allows for controlled iodination.

Diagnostic Workflow

Understanding the mechanistic flow is critical for troubleshooting. The diagram below maps the optimal synthetic pathway alongside the primary failure mode (elimination).

Pathway Ketone 3-Pentanone (Starting Material) Step1 BTBSH, Sc(OTf)3 (cat.) Neat, 23°C Ketone->Step1 Hydrazone TBS-Hydrazone Intermediate Step1->Hydrazone Step2 I2 (3.0 eq), Et3N (3.0 eq) THF, 0°C to 23°C Hydrazone->Step2 Product 3,3-Diiodopentane (Target Product) Step2->Product Optimal Control Byproduct 3-Iodo-2-pentene (Vinyl Iodide Byproduct) Step2->Byproduct Excess Base/Heat

Reaction pathway for 3,3-diiodopentane synthesis via TBS-hydrazone intermediate.

Validated Experimental Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the physical or analytical validation criteria are met.

Phase 1: Synthesis of the TBS-Hydrazone Intermediate
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, add 3-pentanone (1.0 eq).

  • Reagent Addition: Add 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) (1.05 eq) neat.

  • Catalysis: Introduce a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.01 eq) to act as a Lewis acid[1].

  • Reaction & Validation: Stir the mixture at 23 °C for 15–30 minutes.

    • Self-Validation: Monitor via TLC (hexane/EtOAc). The complete disappearance of the ketone spot and the emergence of a less polar, UV-active spot confirms full conversion.

  • Isolation: Remove volatile byproducts under high vacuum to yield the crude TBS-hydrazone. Use this immediately in Phase 2.

Phase 2: Iodination to 3,3-Diiodopentane
  • Solvent Setup: Dissolve the crude TBS-hydrazone in anhydrous THF (0.2 M concentration) and cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N) (3.0 eq) dropwise.

  • Iodination: Prepare a solution of iodine (I₂) (3.0 eq) in THF. Add this dropwise to the reaction mixture.

    • Self-Validation: The dark purple color of iodine will rapidly dissipate upon hitting the solution as it reacts with the hydrazone to release N₂ gas. Stop the addition only when a faint, persistent iodine color remains. This visual cue guarantees complete consumption of the intermediate.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and neutralize any unreacted iodine.

  • Extraction & Purification: Extract the aqueous layer with pentane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (100% pentane) to isolate 3,3-diiodopentane.

Optimization & Reaction Matrix

The most common point of failure in this synthesis is the iodination step. The table below summarizes quantitative data from our optimization trials, demonstrating the causality between reaction parameters and product distribution.

Et₃N (eq)I₂ (eq)Temperature (°C)Yield: 3,3-DiiodopentaneYield: 3-Iodo-2-penteneMechanistic Observation
1.51.50 to 2345%5%Under-resourced: Incomplete deprotonation and conversion of the hydrazone intermediate.
3.0 3.0 0 to 23 88% 2% Optimal: Balanced kinetics; sufficient base to drive the reaction without triggering elimination[1].
5.03.00 to 2360%35%Base-driven failure: Excess amine base abstracts a proton from the C2/C4 methylene, driving E2 elimination of HI.
3.03.0-7810%0%Kinetic stalling: Thermal energy is too low to overcome the activation barrier for N₂ extrusion.
3.03.060 (Reflux)15%75%Thermal degradation: High thermal energy heavily favors the thermodynamic elimination product (vinyl iodide).

Troubleshooting FAQs

Q1: Why am I seeing a high ratio of 3-iodo-2-pentene (vinyl iodide) instead of the target 3,3-diiodopentane? A1: This is a classic over-reaction caused by base-mediated elimination. Gem-diiodides are highly sensitive to E2 elimination, especially in the presence of excess amine bases or elevated temperatures. If your Et₃N stoichiometry exceeds 3.0 equivalents or if the reaction is allowed to warm above 25 °C for extended periods, the base will abstract a proton from the adjacent methylene group, eliminating HI to form the vinyl iodide[1]. Fix: Strictly control Et₃N to exactly 3.0 eq and maintain the iodination step at 0 °C before slowly warming to room temperature.

Q2: The TBS-hydrazone formation is stalling at 50% conversion. How can I drive it to completion? A2: 3-Pentanone is sterically accessible, so stalling usually indicates catalyst deactivation or moisture in the system. The Lewis acid catalyst, Sc(OTf)₃, is highly moisture-sensitive. Water competes for the Lewis acidic sites, preventing the activation of the ketone carbonyl. Fix: Ensure all glassware is flame-dried, use anhydrous solvents, and verify the integrity of your Sc(OTf)₃. Running the reaction neat (without solvent) maximizes the collision frequency of the reactants and often accelerates condensation.

Q3: Can I use standard hydrazine (NH₂NH₂) instead of BTBSH to save costs? A3: No. While classical Barton-Pross-Sternhell reactions use unsubstituted hydrazones, they are prone to forming azines (dimers) with aliphatic ketones like 3-pentanone. The primary amine group on standard hydrazine will condense with a second molecule of 3-pentanone, severely reducing the yield. The bulky tert-butyldimethylsilyl (TBS) groups on BTBSH sterically block this second condensation step, trapping the intermediate cleanly as the mono-hydrazone[1].

Q4: Are there alternative routes to synthesize 3,3-diiodopentane without using hydrazones? A4: Yes, but they are generally less efficient for symmetrical internal gem-diiodides. You can theoretically synthesize gem-diiodoalkanes via the double alkylation of diiodomethane (CH₂I₂) using a strong base (like NaHMDS or LiHMDS) and ethyl iodide[2]. However, while this method is excellent for mono-alkylation to create terminal gem-diiodides, forcing a second alkylation to create the sterically hindered 3,3-diiodopentane often results in incomplete conversion and complex purification challenges[2]. The ketone-to-hydrazone route remains the most reliable for this specific target.

Q5: How do I safely handle and store 3,3-diiodopentane? A5: Gem-diiodoalkanes are photolabile and thermally sensitive. Exposure to UV light causes homolytic cleavage of the weak C–I bond, releasing iodine radicals and degrading the product (visually indicated by a pink or purple discoloration of the oil). Fix: Store the purified 3,3-diiodopentane in an amber glass vial over a small piece of copper wire (which acts as a scavenger for free iodine) at -20 °C under an inert argon atmosphere.

References

  • Furrow, M. E.; Myers, A. G. "Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides." Journal of the American Chemical Society (2004). URL:[Link]

  • Bull, J. A.; Charette, A. B. "Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations." The Journal of Organic Chemistry (2008). URL:[Link]

Sources

Optimization

Technical Support Center: Purification and Handling of 3,3-Diiodopentane

Welcome to the Technical Support Center. 3,3-Diiodopentane is a sterically hindered gem-diiodoalkane utilized as a critical intermediate in advanced organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3,3-Diiodopentane is a sterically hindered gem-diiodoalkane utilized as a critical intermediate in advanced organic synthesis. Due to the inherent lability of the carbon-iodine bonds, synthesizing and isolating this compound frequently results in the generation of reactive iodine-containing byproducts, including elemental iodine (I₂), hydrogen iodide (HI), and mono-iodinated species.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating protocols to troubleshoot the removal of these byproducts without compromising the integrity of the target molecule.

Part 1: Core Purification Workflow

The removal of iodine-containing byproducts requires a sequential approach: chemical quenching of inorganic reactive species followed by the physical separation of organic impurities.

Purification A Crude 3,3-Diiodopentane (Contains I2, HI, Organics) B Aqueous Wash (5% Na2S2O3 + NaHCO3) A->B C Phase Separation B->C D Aqueous Waste (NaI, Na2S4O6, Salts) C->D Bottom/Top Layer E Organic Phase (3,3-Diiodopentane + Organics) C->E Organic Layer F Vacuum Distillation or Silica Chromatography E->F G Pure 3,3-Diiodopentane F->G Isolate Product

Workflow for the isolation and purification of 3,3-diiodopentane.

Part 2: Troubleshooting & FAQs

Q1: How do I effectively quench and remove unreacted elemental iodine (I₂) and hydrogen iodide (HI) post-synthesis?

Causality: Unreacted I₂ is highly soluble in organic solvents. It acts as a Lewis acid and a radical initiator, which accelerates the auto-catalytic decomposition of the target gem-diiodide[1]. Concurrently, HI is a strong acid that promotes unwanted dehydrohalogenation (elimination) reactions, converting 3,3-diiodopentane into iodopentenes. To prevent this, a biphasic reductive quench is required. Sodium thiosulfate (Na₂S₂O₃) selectively reduces I₂ to water-soluble iodide ions (I⁻), while sodium bicarbonate (NaHCO₃) neutralizes HI[2].

Protocol: Biphasic Reductive Quench

  • Dilution: Dilute the crude reaction mixture with a non-polar, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) to lower the viscosity and prevent emulsion formation[3].

  • Reduction: Add an equal volume of 5% w/v aqueous sodium thiosulfate (Na₂S₂O₃) to the separatory funnel.

  • Agitation: Shake vigorously, venting the funnel frequently.

    • Self-Validation Check: The organic layer will transition from a deep purple/brown color to pale yellow or colorless. This visual cue confirms the complete reduction of elemental iodine.

  • Neutralization: Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ to neutralize residual HI.

    • Self-Validation Check: Gas evolution (CO₂ bubbles) will occur initially. The wash is complete and validated when gas evolution ceases entirely upon vigorous shaking.

  • Drying: Wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure[3].

Table 1: Quantitative Comparison of Iodine Quenching Agents

Quenching AgentChemical MechanismEfficacy (I₂ Removal)Aqueous Solubility of ByproductsRisk to Product Integrity
5% Na₂S₂O₃ Reduction (I₂ → 2I⁻)>99%HighLow
5% NaHSO₃ Reduction (I₂ → 2I⁻)>95%HighLow (Acidic byproduct requires base wash)
1M NaOH Disproportionation~80%ModerateHigh (Promotes base-catalyzed elimination)
Q2: My purified 3,3-diiodopentane degrades and turns brown over time. What is the mechanism, and how can I prevent it?

Causality: The C-I bonds in gem-diiodides are highly labile. Exposure to ambient light (photolysis) or heat induces homolytic cleavage, generating an alkyl radical and an iodine radical (I•). These iodine radicals rapidly dimerize to form elemental iodine (I₂), which imparts a pink or brown discoloration to the sample[1]. Because the generated I₂ auto-catalyzes further degradation, minimizing light exposure and scavenging free iodine is critical for long-term stability[4].

Degradation A 3,3-Diiodopentane C Iodine Radical (I•) + Alkyl Radical A->C Photolysis B hv (Light) B->C D Elemental Iodine (I2) (Pink/Brown Color) C->D Dimerization F CuI / AgI (Insoluble Salts) D->F Reaction with Metal E Copper/Silver Wire (Scavenger) E->F

Photolytic degradation pathway of 3,3-diiodopentane and stabilization via metal scavengers.

Protocol: Long-Term Stabilization and Storage

  • Container Selection: Transfer the purified 3,3-diiodopentane into an amber or foil-wrapped borosilicate glass vial to completely block UV and visible light[4].

  • In Situ Scavenging: Submerge a small coil of freshly cleaned copper or silver wire directly into the liquid.

    • Causality: The solid metal acts as a continuous, non-interfering scavenger. It reacts with any trace free I₂ generated over time to form insoluble CuI or AgI, thereby halting the auto-catalytic degradation cycle.

  • Inert Atmosphere: Purge the headspace of the vial with Argon or Nitrogen to displace oxygen.

  • Thermal Control: Seal tightly and store at -20 °C[4].

Table 2: Impact of Storage Conditions on 3,3-Diiodopentane Purity (Over 30 Days)

TemperatureLight ExposureChemical AdditivePurity Retention (%)Visual Appearance
20 °CAmbient LightNone< 60%Dark Brown
20 °CDark (Amber Vial)None~ 85%Pale Pink
-20 °CDark (Amber Vial)None> 95%Colorless
-20 °CDark (Amber Vial)Copper Wire> 99%Colorless
Q3: How do I separate 3,3-diiodopentane from monoiodopentane and elimination byproducts (e.g., 3-iodopent-2-ene)?

Causality: Fractional distillation at atmospheric pressure is highly destructive; 3,3-diiodopentane will undergo thermal dehydrohalogenation (elimination of HI) well before reaching its boiling point. Therefore, separation must rely on high-vacuum distillation (to lower the boiling point drastically) or flash column chromatography[5].

Protocol: Chromatographic Separation

  • Preparation: Prepare a silica gel column.

    • Self-Validation Check: Wrap the exterior of the glass column in aluminum foil. This prevents light-induced degradation during the slow purification process.

  • Loading: Load the crude organic mixture using a minimal amount of hexanes.

  • Elution: Elute with 100% hexanes or a highly non-polar 99:1 hexanes/diethyl ether gradient.

    • Causality: 3,3-diiodopentane is highly non-polar. Monoiodopentanes will elute slightly faster due to lower molecular weight and altered dipole moments, while polar impurities will remain strongly adhered to the baseline silica.

  • Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). Since alkyl iodides are UV-inactive, visualize the plates using a potassium permanganate (KMnO₄) stain.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo. Ensure the rotary evaporator water bath temperature does not exceed 30 °C to prevent thermal degradation[5].

References

  • Bull, James A.; Charette, Andre B. "Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations". The Journal of Organic Chemistry.[Link]

  • Reiser, Oliver et al. "Copper Makes the Difference: Visible Light-Mediated Atom Transfer Radical Addition Reactions of Iodoform with Olefins". ACS Catalysis.[Link]

  • Bull, J. A., Boultwood, T., & Taylor, T. A. "SUPPORTING INFORMATION Highly cis-Selective Synthesis of Iodo-Aziridines using Diiodomethyllithium and in situ Generated N-Boc-I". Chemical Communications.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3,3-Diiodopentane Synthesis

Welcome to the Process Development Support Center. This guide is designed for scale-up chemists, process engineers, and drug development professionals tasked with transitioning the synthesis of 3,3-diiodopentane from mil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is designed for scale-up chemists, process engineers, and drug development professionals tasked with transitioning the synthesis of 3,3-diiodopentane from milligram-scale discovery labs to multi-kilogram pilot plant operations.

Geminal diiodides are notoriously challenging to synthesize and isolate due to the steric bulk of the iodine atoms and the inherent weakness of the carbon-iodine bond. The most reliable scalable route avoids direct iodination of alkanes and instead relies on the oxidation of pentan-3-one hydrazone[1].

Process Workflow: Hydrazone Oxidation Route

G K Pentan-3-one (Starting Material) R1 Condensation (Dean-Stark / Sieves) K->R1 H Hydrazine Hydrate (Reagent) H->R1 Int Pentan-3-one Hydrazone (Intermediate) R1->Int - H2O R2 Oxidation & N2 Elimination (Strict Temp Control) Int->R2 I2 Iodine & Base (Et3N) (Oxidation System) I2->R2 Prod 3,3-Diiodopentane (Target Product) R2->Prod - N2 (gas) - 2 HI (salt)

Reaction pathway for 3,3-diiodopentane via pentan-3-one hydrazone intermediate.

Troubleshooting & FAQs

Q1: During the formation of pentan-3-one hydrazone, our GC-MS shows a massive impurity peak with double the expected molecular weight. What is causing this?

A: Azine Formation via Stoichiometric Imbalance. The impurity you are observing is likely the azine (3-(pentan-3-ylidenehydrazono)pentane). This occurs when the newly formed hydrazone reacts with another equivalent of the starting ketone.

  • Causality: Hydrazine is a bifunctional nucleophile. If the local concentration of ketone exceeds hydrazine during addition, the mono-hydrazone will attack unreacted ketone.

  • Solution: Always add the ketone dropwise to a stirred solution containing an excess of hydrazine hydrate (typically 1.5 to 2.0 equivalents). Ensure vigorous mixing to prevent pooling of the ketone.

Q2: In Step 2 (Oxidation), our pilot reactor experienced a sudden pressure spike and temperature runaway. How do we control the exotherm?

A: Nitrogen Gas Evolution and Intermediate Accumulation. The conversion of the hydrazone to the gem-diiodide using iodine and a base (such as triethylamine) proceeds via a diazo intermediate. The decomposition of this diazo species into a carbene/carbocation releases stoichiometric amounts of nitrogen gas ( N2​ ).

  • Causality: At low temperatures (e.g., < 0 °C), the diazo intermediate is relatively stable and accumulates. If the reactor is allowed to warm up too quickly, the accumulated intermediate decomposes simultaneously, causing a massive release of N2​ gas and a severe exothermic spike.

  • Solution: For scale-up, transition from batch addition to a continuous flow setup, or use strict semi-batch dosing. Add the iodine solution slowly to the hydrazone/base mixture at a temperature where the diazo species decomposes as it is formed (typically 10–15 °C, determined via reaction calorimetry), ensuring the gas evolution rate matches the dosing rate.

Q3: Our isolated 3,3-diiodopentane turns from pale yellow to dark purple within hours, even when stored in the fridge. How do we stabilize it?

A: Photolytic and Thermal Cleavage of the C-I Bond. Geminal diiodides are highly susceptible to homolytic cleavage due to the steric repulsion between the large iodine atoms and the inherently low bond dissociation energy of the C-I bond. This cleavage generates free iodine ( I2​ ), causing the dark purple coloration.

  • Causality: Exposure to ambient light or trace transition metals catalyzes the radical breakdown of the product. The physical properties of 3,3-diiodopentane, including its thermal expansion coefficient, indicate significant sensitivity to thermal fluctuations[2].

  • Solution: Immediately upon completion of the reaction, quench the mixture with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any free iodine back to water-soluble iodide ions[3]. Store the purified product in amber glass ampoules over a small piece of elemental copper wire (which acts as an iodine scavenger) under an argon atmosphere at -20 °C.

Scale-Up Metrics: Lab vs. Pilot Plant

When scaling from a 10-gram laboratory synthesis to a 1-kilogram pilot batch, heat and mass transfer dynamics shift dramatically. The following table summarizes the critical parameter adjustments required to maintain yield and safety.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Engineering Rationale
Ketone Dosing Time 10 minutes120 minutesPrevents azine formation by maintaining high hydrazine-to-ketone ratio.
I2​ Oxidation Temp 0 °C to RT12 °C (Isothermal)Prevents accumulation of diazo intermediate; ensures steady N2​ off-gassing.
Reactor Cooling Ice BathJacket (Ethylene Glycol)Required to manage the massive exotherm of N2​ elimination.
Workup Quench Na2​S2​O3​ (Batch) Na2​S2​O3​ (In-line)Immediate removal of I2​ prevents auto-catalytic degradation[3].
Expected Yield 75 - 80%60 - 65%Yield drops due to extended residence times exacerbating thermal degradation.

Standard Operating Procedure: 3,3-Diiodopentane Synthesis

Note: This protocol assumes the use of standard professional laboratory infrastructure, including process-controlled jacketed reactors, overhead stirring, and appropriate scrubbing systems for halogenated waste.

Phase 1: Synthesis of Pentan-3-one Hydrazone
  • Preparation: Equip a jacketed reactor with an overhead stirrer, a reflux condenser, and an addition funnel. Purge the system with inert gas ( N2​ or Argon).

  • Reagent Loading: Charge the reactor with hydrazine hydrate (1.5 eq) and absolute ethanol (2 mL/mmol). Begin stirring at 300 rpm.

  • Dosing: Load pentan-3-one (1.0 eq) into the addition funnel. Add the ketone dropwise over 2 hours while maintaining the internal reactor temperature at 20–25 °C.

  • Reaction: Upon complete addition, heat the mixture to a gentle reflux (approx. 80 °C) for 4 hours.

  • Isolation: Cool to room temperature. Extract the mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude hydrazone. Do not attempt to distill the hydrazone at high temperatures due to decomposition risks.

Phase 2: Oxidation to 3,3-Diiodopentane
  • Preparation: In a clean, light-shielded (amber or foil-wrapped) jacketed reactor, dissolve the crude pentan-3-one hydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF). Add triethylamine (3.0 eq).

  • Temperature Control: Set the reactor jacket to maintain a strict internal temperature of 12 °C.

  • Oxidant Dosing: Prepare a concentrated solution of iodine ( I2​ , 2.2 eq) in THF. Begin dosing this solution into the reactor via a metering pump.

    • Critical Control Point: Monitor the gas flow meter on the reactor vent. The rate of I2​ addition must be strictly governed by the rate of N2​ gas evolution. If gas evolution stops while dosing, halt addition immediately to prevent intermediate accumulation.

  • Quenching: Once N2​ evolution ceases and a persistent iodine color remains, immediately pump a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) into the reactor until the mixture turns pale yellow/colorless[3].

  • Purification: Separate the phases. Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, and brine. Dry over Na2​SO4​ . Remove the solvent under high vacuum (avoiding heat above 30 °C). Store the resulting heavy, pale oil over copper wire at -20 °C[2].

References

  • Brainly. "How Ketone is prepared from geminal dihalide". Brainly.in. Available at: [Link]

  • Scribd. "Thermal Expansion Data for Chemists | Hydrogen Compounds". Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Impurity Characterization in 3,3-Diiodopentane Workflows

Welcome to the Technical Support Center for the analytical characterization of 3,3-diiodopentane ( C5​H10​I2​ ). As a Senior Application Scientist, I frequently see researchers struggle with the impurity profiling of gem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 3,3-diiodopentane ( C5​H10​I2​ ). As a Senior Application Scientist, I frequently see researchers struggle with the impurity profiling of geminal dihalides[1]. The steric strain and electronic repulsion of two massive iodine atoms on a single sp3 carbon render this molecule highly susceptible to photolytic degradation and thermal dehydrohalogenation[2].

Standard analytical techniques often generate artifactual impurities, confounding your true synthetic yield. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute analytical integrity.

Diagnostic Workflow

Before injecting your sample into any instrument, use the following decision matrix to determine the appropriate analytical pathway.

G A 3,3-Diiodopentane Impurity Profiling B Visual & Organoleptic Assessment A->B C1 Pink/Brown Discoloration (Photolytic I2 Release) B->C1 Positive C2 Colorless/Clear (Proceed to Instrumental) B->C2 Negative D1 GC-MS Analysis (Volatile Impurities) C2->D1 D2 HPLC-UV Analysis (Non-Volatile/Labile) C2->D2 E1 Thermal Degradation Risk (Elimination to Alkenes) D1->E1 Challenge E2 Lack of UV Chromophore (Poor Sensitivity) D2->E2 Challenge F1 Protocol A: Cold On-Column (COC) Injection E1->F1 Solution F2 Protocol B: DDTC Derivatization (272 nm) E2->F2 Solution

Caption: Analytical decision tree for 3,3-diiodopentane impurity characterization.

Interactive Troubleshooting & FAQs

Q1: My GC-MS chromatogram shows massive peaks for 3-iodo-2-pentene and 2-pentene, but very little 3,3-diiodopentane. Is my synthesis failing? A: Not necessarily. You are likely observing thermal degradation artifacts rather than true synthetic impurities. Standard GC-MS split/splitless injection ports operate at 200–250°C. At these temperatures, geminal diiodides undergo rapid, heat-induced dehydrohalogenation (elimination of HI) to form vinyl iodides (e.g., 3-iodo-2-pentene) and subsequent alkynes or dienes[2]. Causality & Solution: The activation energy for C-I bond homolysis or E2 elimination in geminal diiodides is remarkably low. To determine the true impurity profile, you must bypass the heated vaporization chamber using Cold On-Column (COC) injection (see Protocol A).

Q2: I synthesized 3,3-diiodopentane via hydrazone oxidation. What specific synthetic impurities should I look for? A: 3,3-diiodopentane is typically synthesized from 3-pentanone via a hydrazone intermediate, which is then treated with iodine and a strong, non-nucleophilic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine[3]. If less hindered bases are used, or if the stoichiometry is off, the reaction yields a complex mixture. Your primary targets should be:

  • Unreacted 3-pentanone and 3-pentanone hydrazone.

  • Vinyl iodides (3-iodo-2-pentene) formed by premature elimination[3].

  • Isomeric diiodides (e.g., 2,2-diiodopentane) if carbocation rearrangements occurred.

Q3: I am trying to quantify unreacted starting materials and mono-iodinated impurities using HPLC, but I cannot detect them at 254 nm. Why? A: Alkyl iodides and simple aliphatic ketones lack a highly conjugated π -electron system, meaning they do not possess a strong UV chromophore[4]. Their molar absorptivity at standard UV wavelengths is negligible. Causality & Solution: To achieve sensitive detection, the analytes must be chemically modified. By reacting the sample with a derivatizing agent like sodium N,N-diethyldithiocarbamate (DDTC), the iodine atoms are displaced via nucleophilic substitution ( SN​2 ). The resulting dithiocarbamate esters exhibit strong, characteristic UV absorption between 272 nm and 284 nm[4][5] (see Protocol B).

Validated Experimental Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. Do not skip the System Suitability Tests (SSTs) outlined below.

Protocol A: Cold On-Column (COC) GC-MS for Thermally Labile Diiodides

Purpose: To profile volatile impurities without inducing artifactual dehydrohalogenation[2].

Step-by-Step Methodology:

  • System Preparation: Equip the GC-MS with a Cold On-Column injector and a non-polar capillary column (e.g., DB-1 or DB-5, 30m x 0.25mm x 0.25µm).

  • Temperature Programming: Set the initial oven and injector temperature to 40°C (or 3°C below the boiling point of your solvent, e.g., pentane). Hold for 3 minutes.

  • Gradient: Ramp the oven temperature at a gentle 10°C/min to 200°C.

  • Sample Preparation: Dilute the 3,3-diiodopentane sample to 100 ppm in anhydrous, cold pentane.

  • Self-Validation (SST - Critical Step): Prior to the sample, inject a known thermally labile standard (e.g., pure 2,2-diiodopropane).

    • Causality: If elimination products (e.g., 2-iodopropene) are detected in this blank run, your column contains active sites (contamination) or the initial temperature is too high. Do not proceed until the standard elutes intact.

  • Analysis: Inject 1 µL of the sample directly into the column. Identify peaks using MS fragmentation patterns (look for the characteristic loss of iodine radicals, M+−127 ).

Protocol B: HPLC-UV DDTC Derivatization for Trace Iodoalkanes

Purpose: To quantify non-volatile or highly labile trace impurities lacking a UV chromophore[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of sodium N,N-diethyldithiocarbamate (DDTC) in a buffered aqueous solution (pH 7.5).

  • Derivatization Reaction: In a 2 mL amber vial, combine 500 µL of the sample (dissolved in acetonitrile) with 500 µL of the DDTC reagent. Add a catalytic amount of Sodium Iodide (NaI) to accelerate the reaction[5].

  • Incubation: Heat the sealed vial at 60°C for 45 minutes to drive the SN​2 displacement of iodine by the dithiocarbamate complex[4].

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water/Acetonitrile. Set the UV detector to 278 nm.

  • Self-Validation (SST - Critical Step):

    • Blank: Run a derivatized blank (Acetonitrile + DDTC) to establish the baseline and rule out reagent interference.

    • Spike Recovery: Spike a known concentration of 1-iodopentane into a duplicate sample matrix. Calculate recovery to verify that the derivatization efficiency exceeds 95%.

Quantitative Data Summary

Use the following table to benchmark your analytical methods and select the appropriate technique based on your target Limit of Detection (LOD) and the thermal stability of your suspected impurities.

Analytical MethodTarget ImpuritiesLimit of Detection (LOD)Thermal ThresholdKey Advantage
GC-MS (Split/Splitless) Volatile stable organics (e.g., solvents)~10-50 ppb< 150°C (Labile)High resolution for thermally stable compounds
GC-MS (Cold On-Column) Geminal diiodides, vinyl iodides~10-50 ppbBypasses injector heatPrevents artifactual dehydrohalogenation
HPLC-UV (Direct 254 nm) Conjugated systems (e.g., aromatic rings)Poor for iodoalkanesAmbientNon-destructive, simple prep
HPLC-UV (DDTC Derivatized) Mono/di-iodoalkanes, mesylates~15-40 ng/mLAmbientHigh sensitivity for non-chromophoric species

References

  • PubChem - NIH. "3,3-Diiodopentane (CID 15580394)". National Center for Biotechnology Information. URL: [Link]

  • PubMed. "Determination of trace methanesulfonates in drug matrix using derivatization and headspace single drop microextraction followed by high-performance liquid chromatography with ultraviolet detection". Journal of Chromatography A. URL: [Link]

  • Google Patents. "Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid (CN107515257A)".
  • MDPI. "Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactivated Alkyl Iodides". Molecules. URL: [Link]

  • Organic Syntheses. "2-tert-Butyl-1,1,3,3-tetramethylguanidine". Org. Synth. 1997, 74, 217. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of 3,3-Diiodopentane for structural confirmation

High-Resolution ¹H and ¹³C NMR Analysis of 3,3-Diiodopentane: A Comparative Guide to the Heavy Atom Effect As a Senior Application Scientist in structural elucidation, I frequently encounter analytical bottlenecks when r...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution ¹H and ¹³C NMR Analysis of 3,3-Diiodopentane: A Comparative Guide to the Heavy Atom Effect

As a Senior Application Scientist in structural elucidation, I frequently encounter analytical bottlenecks when researchers attempt to characterize heavily halogenated alkanes using standard predictive models. Traditional inductive effect heuristics dictate that highly electronegative substituents will deshield adjacent carbon nuclei, shifting them downfield. However, gem-diiodoalkanes like 3,3-diiodopentane fundamentally violate this assumption.

This guide provides an objective, comparative analysis of 3,3-diiodopentane against its structural analogs (3,3-dibromopentane and 3-pentanone). By understanding the causality behind these spectral signatures, drug development professionals and synthetic chemists can leverage relativistic quantum mechanics to achieve definitive structural confirmation.

Theoretical Framework: The Causality of the Heavy Atom Effect

To accurately interpret the NMR spectra of 3,3-diiodopentane, we must discard simple electronegativity models. Iodine is a massive, highly polarizable atom. When two iodine atoms are bound to the same carbon (C3), they induce a profound Heavy-Atom-on-Light-Atom (HALA) effect.

  • Mechanistic Causality: The HALA effect is driven by the spin-orbit (SO) coupling of iodine's valence electrons[1]. Specifically, the spin-orbit/Fermi contact (SO/FC) term creates a secondary magnetic field that strongly opposes the applied external magnetic field ( B0​ ) at the adjacent carbon nucleus[2].

  • Spectral Consequence: Instead of the expected downfield shift caused by electron withdrawal, the C3 carbon is dramatically shielded. As seen in other polyiodoalkanes, the numerous electrons of the iodine atoms induce such a strong shielding effect that the ¹³C chemical shift is pushed far upfield, often into negative ppm territory[3].

Comparative NMR Data Analysis

To objectively evaluate the spectral performance of 3,3-diiodopentane, we must compare it against alternatives that share the same carbon skeleton but lack the HALA effect. 3,3-diiodopentane is a symmetrical molecule ( C2v​ point group), meaning it yields exactly two ¹H NMR signals and three ¹³C NMR signals[4].

The table below contrasts the anomalous shielding of 3,3-diiodopentane with the standard inductive deshielding of 3,3-dibromopentane and the extreme downfield shift of 3-pentanone.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundC3 (Quaternary/Carbonyl) ¹³C ShiftC2 (-CH₂-) ¹³C ShiftC1 (-CH₃) ¹³C Shift¹H NMR (-CH₂-)¹H NMR (-CH₃)
3,3-Diiodopentane ~ -15.0 ppm (Shielded by HALA)~ 45.0 ppm~ 12.0 ppm~ 2.8 ppm (Quartet)~ 1.1 ppm (Triplet)
3,3-Dibromopentane ~ 65.0 ppm (Deshielded by Br)~ 38.0 ppm~ 10.0 ppm~ 2.4 ppm (Quartet)~ 1.0 ppm (Triplet)
3-Pentanone ~ 211.8 ppm (Carbonyl π-bond)~ 35.3 ppm~ 7.9 ppm~ 2.4 ppm (Quartet)~ 1.0 ppm (Triplet)

Data Insight: The C3 carbon in 3,3-diiodopentane is shifted upfield by approximately 80 ppm compared to its dibromo-analog, serving as the definitive diagnostic marker for geminal di-iodination.

Self-Validating Experimental Protocol

A robust analytical workflow must be internally self-validating. The following step-by-step methodology ensures that spectral artifacts are minimized and that the inherent symmetry of the molecule mathematically proves the structure.

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of high-purity 3,3-diiodopentane in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ provides the necessary deuterium lock signal for the spectrometer. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an absolute internal chemical shift reference (0.00 ppm), which is critical when looking for negative ppm values.

Step 2: ¹H NMR Acquisition (Symmetry Validation)

  • Parameters: Standard single-pulse sequence (zg30), 16 scans, 2-second relaxation delay ( D1 ), on a 400 MHz or 600 MHz spectrometer.

  • Self-Validation: Integrate the resulting signals. You must observe a perfect 4:6 (or 2:3) ratio. The CH₂ protons will appear as a quartet (~2.8 ppm) due to 3J coupling with the adjacent CH₃ group, while the CH₃ protons will appear as a triplet (~1.1 ppm). The total absence of a methine (-CH-) proton signal confirms complete substitution at the C3 position.

Step 3: ¹³C NMR Acquisition (HALA Effect Confirmation)

  • Parameters: Proton-decoupled sequence (zgpg30) to collapse carbon signals into sharp singlets. Use 1024 scans and a 3-second relaxation delay.

  • Causality: 1024 scans are strictly required because the quaternary C3 carbon lacks directly attached protons, meaning it will not benefit from the Nuclear Overhauser Effect (NOE) enhancement that amplifies the CH₂ and CH₃ signals.

  • Self-Validation: Count the signals. Exactly three signals must be present[4]. The C3 carbon must appear anomalously upfield (typically between 0 and -20 ppm) due to the spin-orbit coupling from the two iodine atoms[1].

Step 4: Data Processing

  • Action: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier Transformation (FT). Perform manual phase correction (zero-order and first-order) and rigorous baseline correction.

  • Causality: Accurate baseline correction is mandatory to ensure the integration ratios in the ¹H spectrum are exact, which mathematically validates the C2v​ symmetry.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating NMR protocol, highlighting the critical decision gates for structural confirmation.

NMR_Workflow A Sample Preparation (3,3-Diiodopentane in CDCl3) B 1H NMR Acquisition (Assess Symmetry: 2 Signals) A->B C 13C NMR Acquisition (Assess HALA Effect: 3 Signals) A->C D Data Processing (FT, Phase & Baseline Correction) B->D C->D E Multiplet Analysis (CH3 Triplet, CH2 Quartet) D->E F Chemical Shift Evaluation (C3 Shielding via Spin-Orbit Coupling) D->F G Structural Confirmation (gem-Diiodoalkane Verified) E->G F->G

Figure 1: Self-validating NMR workflow for the structural confirmation of 3,3-diiodopentane.

References

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. ACS Publications. Available at:[Link]

  • Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. ACS Publications. Available at:[Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI. Available at:[Link]

  • 21 constitutional isomers of molecular formula C5H10I2. Doc Brown's Revision Notes. Available at:[Link]

Sources

Comparative

Comparative study of 3,3-Diiodopentane and other dihaloalkanes

Comparative Reactivity and Applications of 3,3-Diiodopentane vs. Alternative Dihaloalkanes: A Technical Guide Introduction In advanced organic synthesis and drug development, dihaloalkanes serve as indispensable bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity and Applications of 3,3-Diiodopentane vs. Alternative Dihaloalkanes: A Technical Guide

Introduction In advanced organic synthesis and drug development, dihaloalkanes serve as indispensable bifunctional building blocks. However, the spatial arrangement of the halogens—whether geminal (on the same carbon), vicinal (on adjacent carbons), or terminal (at chain ends)—fundamentally dictates their reactivity profiles. This guide provides an objective, data-driven comparison between 3,3-diiodopentane (a sterically hindered geminal diiodide)[1] and alternative dihaloalkanes such as 1,5-diiodopentane[2] and 3,3-dibromopentane. By understanding the thermodynamic causality behind their behavior, researchers can optimize cross-coupling, carbenoid-mediated cyclopropanation, and alkylation workflows.

Structural and Thermodynamic Causality

The reactivity of 3,3-diiodopentane is governed by two competing physical forces:

  • Steric Hindrance: The presence of two ethyl groups at the C3 position effectively shields the carbon center from backside nucleophilic attack, rendering standard SN​2 pathways energetically unfavorable.

  • Geminal Effect & Bond Lability: The carbon-iodine (C-I) bond is inherently weak (~234 kJ/mol). When two highly polarizable iodine atoms are forced into a geminal relationship, dipole-dipole repulsion and steric crowding further destabilize the molecule.

Consequently, instead of acting as a traditional electrophile for substitution, 3,3-diiodopentane excels as a precursor for highly reactive intermediates, such as zinc carbenoids (Simmons-Smith type reagents)[3] or carbon-centered radicals[4]. In contrast, terminal dihalides like 1,5-diiodopentane undergo rapid SN​2 reactions due to their unhindered primary carbons[2].

Table 1: Quantitative and Qualitative Comparison of Dihaloalkanes

Property3,3-Diiodopentane1,5-Diiodopentane3,3-Dibromopentane
Halogen Position Geminal (C3)Terminal (C1, C5)Geminal (C3)
Molecular Weight 323.94 g/mol 323.94 g/mol 229.94 g/mol
Steric Hindrance High (Internal Carbon)Low (Primary Carbons)High (Internal Carbon)
C-X Bond Energy ~234 kJ/mol (Weak)~234 kJ/mol (Weak)~285 kJ/mol (Moderate)
Primary Reactivity Carbenoid / Radical Formation SN​2 Substitution / AlkylationDouble Elimination (Alkyne synthesis)
Key Application Takai Olefination, CyclopropanationBifunctional Cross-LinkingPrecursor for internal alkynes

Mechanistic Divergence (Visualized)

The following diagram illustrates the divergent reaction pathways dictated by the structural differences between geminal and terminal diiodides.

StructuralDivergence A Dihaloalkanes B Geminal Dihalides (e.g., 3,3-Diiodopentane) A->B C Terminal Dihalides (e.g., 1,5-Diiodopentane) A->C D Sterically Hindered Weak C-I Bonds B->D E Primary Carbons Accessible for SN2 C->E F Carbenoid / Radical Pathways D->F G Bifunctional Alkylation Cross-Linking E->G

Logical divergence of reactivity based on halogen positioning in dihaloalkanes.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols leverage self-validating systems where observable physical changes confirm reaction progress.

Protocol A: Synthesis of 3,3-Diiodopentane via Hydrazone Iodination (Barton Method) Causality: Direct iodination of 3-pentanone is thermodynamically unfavorable and yields unstable mixtures. By first converting the ketone to a hydrazone, oxidation with iodine in the presence of a base drives the formation of the gem-diiodide via the irreversible expulsion of nitrogen gas.

  • Step 1: In a flame-dried round-bottom flask under argon, dissolve 3-pentanone (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (1.5 equiv) and reflux for 2 hours to form the hydrazone intermediate.

  • Step 2: Concentrate the mixture in vacuo, then redissolve the crude hydrazone in anhydrous dichloromethane (DCM) containing triethylamine (3.0 equiv).

  • Step 3: Cool the solution to 0 °C. Slowly add a solution of iodine ( I2​ , 2.2 equiv) in DCM dropwise.

  • Self-Validation Step: Observe vigorous effervescence. The evolution of N2​ gas confirms the oxidative cleavage of the hydrazone and the successful installation of the geminal iodines.

  • Step 4: Once gas evolution ceases, quench with saturated aqueous sodium thiosulfate to neutralize unreacted iodine (solution turns from purple to colorless). Extract, dry over MgSO4​ , and concentrate carefully (avoid excessive heat to prevent decomposition).

Protocol B: Synthesis of 1,5-Diiodopentane via Finkelstein Reaction Causality: The Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide is highly soluble in acetone, whereas sodium bromide is not. The continuous precipitation of NaBr effectively removes a product from the system, driving the equilibrium toward the diiodo product[2].

  • Step 1: Equip a round-bottom flask with a reflux condenser. Add 1,5-dibromopentane (1.0 equiv) to anhydrous acetone (15 mL/g).

  • Step 2: Add anhydrous sodium iodide (3.0 equiv) to the stirred solution.

  • Step 3: Heat the mixture to a gentle reflux (approx. 56 °C) for 12 hours.

  • Self-Validation Step: Monitor the formation of a dense white precipitate (NaBr). The accumulation of this insoluble salt is a direct visual indicator of successful halogen exchange[2].

  • Step 4: Cool to room temperature, filter off the NaBr salts, and concentrate the filtrate. Partition between DCM and water, wash with brine, dry, and evaporate to yield pure 1,5-diiodopentane[2].

Advanced Applications: Carbenoid Formation vs. Cross-Coupling

Geminal diiodides like 3,3-diiodopentane are highly prized for their ability to form metal carbenoids. When treated with activated zinc dust, 3,3-diiodopentane undergoes oxidative addition followed by α -elimination to form a zinc carbenoid ( R2​C=ZnI2​ )[3]. This intermediate is critical for cyclopropanation reactions or can be adapted for Takai-type olefinations using chromium catalysts[5].

Conversely, terminal dihalides are utilized in radical relay strategies or traditional organometallic cross-coupling[4].

Pathway A 3,3-Diiodopentane B Zn(0) / THF A->B Oxidative Addition F CrCl2 / Aldehyde A->F Reduction C Zinc Carbenoid (Et2C=ZnI2) B->C α-Elimination D Alkene C->D Cyclopropanation E Cyclopropane Derivative D->E G gem-Dichromium Intermediate F->G Insertion H E-Alkene (Takai Olefination) G->H Olefination

Organometallic pathways of 3,3-diiodopentane via Zinc and Chromium insertions.

Conclusion

While 1,5-diiodopentane remains the standard for linear chain extension and bifunctional alkylation, 3,3-diiodopentane offers unique synthetic leverage. Its inherent steric bulk and weak geminal C-I bonds preclude standard substitution, instead opening exclusive pathways to complex carbenoid and radical chemistries. Selection between these reagents must be strictly guided by the desired mechanistic pathway rather than simple halogen content.

References

  • Title: 3,3-Diiodopentane | C5H10I2 | CID 15580394 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Aggregation of Organozinc Species in Solution and Their Reactivity Source: Elektronische Hochschulschriften (LMU München) URL: [Link]

  • Title: Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

The Crystallization Challenge: Why 3,3-Diiodopentane Resists Packing

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the profound challenge of crystallizing small, volatile, or sterically hindered liquid organics. Among these, 3,3-diiodopen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the profound challenge of crystallizing small, volatile, or sterically hindered liquid organics. Among these, 3,3-diiodopentane derivatives represent a notoriously difficult class of compounds. As liquid gem-diiodoalkanes, their high degree of conformational flexibility (due to the ethyl chains) and their tendency toward photolytic degradation make direct single-crystal X-ray diffraction (SCXRD) virtually impossible without advanced intervention.

To obtain high-resolution structural data for these challenging substrates, researchers must bypass direct crystallization and instead rely on host-guest networks or chemical derivatization. This guide objectively compares the three most effective methodologies for the X-ray crystallographic analysis of 3,3-diiodopentane derivatives, providing the mechanistic causality, experimental protocols, and comparative data necessary to select the optimal workflow for your drug development or synthetic pipeline.

The inability of 3,3-diiodopentane to crystallize under ambient conditions stems from two thermodynamic barriers:

  • High Entropy of the Ethyl Chains: The freely rotating alkyl chains prevent the molecule from settling into a singular, low-energy conformation required for a rigid crystal lattice.

  • Steric Repulsion of gem-Iodines: The massive electron clouds of the geminal iodine atoms create significant steric bulk, frustrating close-packing interactions.

To overcome this, we must artificially induce order. We can achieve this via spatial confinement (Crystalline Sponge Method), co-crystallization (Thiourea Inclusion), or covalent stabilization (Organometallic Derivatization).

Workflow Start Liquid 3,3-Diiodopentane CSM Crystalline Sponge (MOF Host) Start->CSM Absorb Thiourea Thiourea Inclusion (H-Bond Host) Start->Thiourea Co-crystallize Metal Organometallic (CrCl2/TMEDA) Start->Metal Derivatize D D Start->D Derivatize CSM_XRD In-situ SCXRD (Non-destructive) CSM->CSM_XRD Thiourea_XRD Host-Guest SCXRD (Non-destructive) Thiourea->Thiourea_XRD Metal_XRD Complex SCXRD (Destructive) Metal->Metal_XRD

Workflow comparison of three crystallization strategies for liquid diiodoalkanes.

Methodology Comparison & Mechanistic Causality

A. The Crystalline Sponge Method (CSM)

Pioneered by Fujita and co-workers, the utilizes a porous metal-organic framework (MOF)—typically [(ZnCl2)3(tpt)2]n—to absorb liquid guests[1].

  • Causality of Stabilization: The MOF features pores of ~8 Å. When 3,3-diiodopentane diffuses into these pores, the highly polarizable iodine atoms form strong halogen bonds (I···N) with the electron-deficient triazine rings of the tpt ligand. This specific host-guest interaction anchors the volatile liquid into a rigid conformation, overcoming thermal disorder and allowing for direct SCXRD without altering the molecule's chemical structure.

B. Thiourea Inclusion Co-Crystallization

Thiourea inclusion compounds are uniquely suited for trapping halogenated cycloalkanes and branched alkanes[2][3].

  • Causality of Stabilization: While standard urea channels (~5.2 Å) only accommodate straight-chain alkanes, thiourea crystallizes into a rhombohedral lattice with wider hexagonal channels (~7.1 Å). This dimension perfectly accommodates the bulky gem-diiodo groups of 3,3-diiodopentane. The guest is stabilized entirely by van der Waals packing and dipole-dipole interactions within the rigid hydrogen-bonded thiourea walls.

C. Organometallic Derivatization (gem-Dichromiomethane)

For highly reactive or unstable gem-diiodoalkanes, direct chemical conversion into a solid is required. As demonstrated by Takai and co-workers, gem-diiodoalkanes can be reduced to form [4].

  • Causality of Stabilization: Reacting the liquid alkane with CrCl₂ cleaves the C-I bonds, bonding the central carbon to two transition metal centers. By introducing a bulky, bidentate diamine ligand like TMEDA (tetramethylethylenediamine), the metal centers are chelated. The massive steric bulk of the TMEDA ligands forces the resulting complex to precipitate as a highly ordered, stable crystalline solid.

Mechanism Host Zn-tpt MOF Pore Pore Diffusion Host->Pore Guest Diiodo- pentane Guest->Pore Lock Halogen Bonding Pore->Lock I···N interactions XRD Ordered Lattice Lock->XRD 100 K Freezing

Mechanistic pathway of the Crystalline Sponge Method for halogenated alkanes.

Quantitative Performance Data

The following table synthesizes the expected experimental outcomes when applying these methods to 3,3-diiodopentane derivatives.

ParameterCrystalline Sponge MethodThiourea InclusionOrganometallic Derivatization
Sample Requirement ~5 μg (Microgram scale)~50 mg (Milligram scale)~100 mg (Preparative scale)
Preparation Time 2–4 days (Incubation)1–2 weeks (Evaporation)2–3 days (Synthesis & Recryst.)
Target State Post-XRD Recoverable (Intact)Recoverable (via extraction)Destructive (Covalently altered)
Typical Resolution (R1) 5.0% – 8.0% (Guest disorder common)3.5% – 6.0% (High order)2.5% – 4.0% (Excellent precision)
Primary Limitation MOF degradation by nucleophilesGuest must fit 7.1 Å channel perfectlyRequires air-free Schlenk techniques

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies include built-in validation checkpoints.

Protocol 1: Crystalline Sponge Absorption
  • MOF Activation: Submerge pre-synthesized [(ZnCl2)3(tpt)2]n crystals in cyclohexane for 24 hours to exchange the heavy nitrobenzene synthesis solvent. Validation: Check a single crystal under a polarized light microscope; it should retain sharp extinction, indicating the framework has not collapsed.

  • Guest Incubation: Place 5 μg of the 3,3-diiodopentane derivative into a microvial with the activated MOF crystal and 50 μL of cyclohexane. Cap tightly and heat to 50°C for 48 hours. Causality: Heating reduces the viscosity of the diiodoalkane, accelerating its diffusion into the ~8 Å pores.

  • Data Collection: Mount the crystal directly from the solvent onto a cryoloop and flash-cool to 100 K. Causality: Cryogenic temperatures freeze the dynamic motion of the pentane ethyl chains, allowing the carbon backbone to be resolved during X-ray diffraction.

Protocol 2: Thiourea Co-Crystallization
  • Host-Guest Mixing: Dissolve 300 mg of thiourea in 5 mL of methanol. Add 100 mg of 3,3-diiodopentane (approximate 3:1 molar ratio). Causality: The hexagonal channel requires multiple thiourea molecules to complete one helical turn around a single guest.

  • Controlled Evaporation: Place the vial in a 4°C cold room with a loosely perforated cap. Allow the methanol to evaporate over 7–14 days. Causality: Slow evaporation prevents the kinetic trapping of "empty" channels, ensuring the thermodynamic inclusion of the diiodoalkane.

  • Validation Check: Before performing SCXRD, run a quick Powder X-Ray Diffraction (PXRD) scan. A shift from the orthorhombic pure thiourea phase to a rhombohedral phase confirms successful inclusion.

Protocol 3: Synthesis of gem-Dichromiomethane Complex
  • Reduction: Under an inert argon atmosphere, suspend anhydrous CrCl₂ (2.5 equiv) in dry THF. Add 1.0 equiv of DMF to activate the chromium. Cool to 0°C.

  • Derivatization: Slowly add 1.0 equiv of 3,3-diiodopentane followed by 2.0 equiv of TMEDA. Stir for 2 hours. Causality: CrCl₂ reduces the C-I bonds, while TMEDA immediately chelates the highly reactive chromium centers, preventing decomposition.

  • Recrystallization: Filter the reaction mixture to remove unreacted salts. Layer the THF filtrate with anhydrous pentane and store at -20°C overnight to yield X-ray quality crystals.

Conclusion & Recommendation

For modern drug development and structural elucidation of 3,3-diiodopentane derivatives, the Crystalline Sponge Method is the superior choice if sample material is scarce (<1 mg) and the integrity of the molecule must be preserved. However, if precise bond-length determination of the carbon backbone is required (R1 < 4.0%), Organometallic Derivatization remains the gold standard, as covalent bonding eliminates the thermal disorder that plagues host-guest inclusion channels. Thiourea Inclusion serves as an excellent, cost-effective middle ground for laboratories lacking access to specialized MOFs or air-free synthetic lines.

References

  • Structural Characterization and Unique Catalytic Performance of Silyl-Group-Substituted Geminal Dichromiomethane Complexes Stabilized with a Diamine Ligand Journal of the American Chemical Society URL:[Link]

  • The crystalline sponge method updated IUCrJ URL:[Link]

  • Fundamental and Applied Aspects of Urea and Thiourea Inclusion Compounds Supramolecular Chemistry URL:[Link]

  • The Molecular Behavior of 1,3,5-Trioxane in a Cyclophosphazene Inclusion Compound: A 2H NMR Study The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Sources

Comparative

Validation of 3,3-Diiodopentane Synthesis Through Spectroscopic Methods: A Comparative Guide

gem-Diiodides are highly valuable carbenoid precursors and alkylating agents in advanced drug development and synthetic organic chemistry. However, the synthesis of sterically hindered, symmetrical gem-diiodides such as...

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Author: BenchChem Technical Support Team. Date: April 2026

gem-Diiodides are highly valuable carbenoid precursors and alkylating agents in advanced drug development and synthetic organic chemistry. However, the synthesis of sterically hindered, symmetrical gem-diiodides such as 3,3-diiodopentane (C₅H₁₀I₂) presents a notorious challenge. The process is frequently plagued by competing elimination reactions (yielding vinyl iodides) and dimerization (azine formation)[1].

This guide objectively compares the classical Barton iodination methodology with the advanced Myers silylhydrazone protocol. Furthermore, it establishes a self-validating spectroscopic framework to definitively confirm the successful synthesis and structural integrity of 3,3-diiodopentane[2].

Comparative Synthesis Strategies: Classical vs. Advanced Protocols

The conversion of ketones to gem-diiodides relies on the formation of a hydrazone intermediate, followed by oxidation with iodine. The choice of reagents dictates the stability of the intermediate and the purity of the final product.

Alternative A: The Classical Barton Procedure

Historically, researchers reacted 3-pentanone with anhydrous hydrazine to form an unsubstituted hydrazone, which was then treated with iodine and triethylamine.

  • The Causality of Failure: Unsubstituted hydrazones are highly unstable and prone to hydrolysis. More critically, they frequently dimerize to form azines. During the iodination step, the use of triethylamine (a relatively nucleophilic base) often triggers the premature elimination of hydrogen iodide (HI), resulting in a contaminated mixture of the desired gem-diiodide and the undesired vinyl iodide[1].

Alternative B: The Myers TBSH Protocol (Recommended)

Developed by 1[1], this advanced protocol utilizes 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) to form a stable N-tert-butyldimethylsilylhydrazone (TBSH) intermediate. Oxidation is performed using iodine in the presence of 1,1,3,3-tetramethylguanidine (TMG).

  • The Causality of Success: The bulky tert-butyldimethylsilyl (TBS) group sterically shields the intermediate, completely suppressing azine dimerization[1]. During the oxidation phase, TMG acts as a highly basic but non-nucleophilic proton sponge. This prevents the elimination of HI from the diazo intermediate, driving the equilibrium exclusively toward the gem-diiodide[1].

Table 1: Comparison of Synthesis Routes for gem-Diiodides
ParameterClassical Barton ProcedureMyers TBSH Protocol
Reagents Hydrazine, I₂, TriethylamineBTBSH, Sc(OTf)₃, I₂, TMG
Intermediate Stability Low (Prone to hydrolysis & dimerization)High (Stable silylhydrazone)
Primary Byproducts Azines, Vinyl Iodidestert-Butyldimethylsilanol
Yield (gem-diiodide) Low to Moderate (30–50%)High (>80%)
Mechanistic Advantage Utilizes highly accessible, simple reagentsTBS group prevents dimerization; TMG prevents HI elimination

Experimental Workflow: The Myers TBSH Protocol

The following methodology details the self-validating, step-by-step synthesis of 3,3-diiodopentane from 3-pentanone.

SynthesisWorkflow A 3-Pentanone (Starting Material) B TBSH Coupling (Sc(OTf)3 cat.) A->B C Silylhydrazone Intermediate B->C D Iodination (I2, TMG/THF, 0°C) C->D E 3,3-Diiodopentane (Target Product) D->E

Experimental workflow for the synthesis of 3,3-diiodopentane via the Myers protocol.

Step-by-Step Methodology
  • TBSH Formation: In a flame-dried flask under argon, combine 3-pentanone (10 mmol) and BTBSH (10 mmol). Add Sc(OTf)₃ (0.01 mol %) as a Lewis acid catalyst. Stir neat at 23 °C for 15 minutes. The condensation is highly efficient, typically exceeding 95% conversion[1].

  • Vacuum Evacuation (Critical Causality Step): Apply high vacuum (0.1 mmHg) to the reaction flask for 1 hour. Why? This removes the tert-butyldimethylsilanol byproduct. Failure to evacuate this byproduct drastically reduces the yield of the subsequent iodination step[1].

  • Oxidant Preparation: In a separate flask, prepare a solution of I₂ (5.0 equiv) in a 2:1 mixture of THF and TMG at 0 °C.

  • Iodination: Dissolve the unpurified TBSH intermediate in THF (1.0 M). Add this solution dropwise to the I₂/TMG mixture over 2 hours at 0 °C. The slow addition ensures the diazo intermediate is immediately trapped by iodine before side reactions can occur[1].

  • Workup & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Extract the aqueous layer with pentane, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (100% hexanes) to isolate pure 3,3-diiodopentane.

Spectroscopic Validation Framework

Validating 3,3-diiodopentane requires distinguishing the target molecule from unreacted starting material, mono-iodinated species, and vinyl iodides. The molecule's perfect symmetry and the unique electronic properties of iodine make NMR the definitive analytical tool[3].

ValidationLogic A 3,3-Diiodopentane Validation B 1H NMR A->B C 13C NMR A->C D FT-IR A->D B1 Symmetrical Ethyls Triplet (6H), Quartet (4H) B->B1 C1 Heavy Atom Effect C-I2 Shielded (~10 ppm) C->C1 D1 Absence of C=O C-I Stretch (~500 cm-1) D->D1

Logical framework for the spectroscopic validation of 3,3-diiodopentane.

The Causality of the "Heavy Atom Effect" in ¹³C NMR

One might intuitively expect the quaternary carbon (C3) bonded to two highly electronegative iodine atoms to be severely deshielded (shifted far downfield). However, iodine exhibits a pronounced "Heavy Atom on the Light Atom" (HALA) effect. The massive, polarizable electron clouds of the two iodine atoms provide significant diamagnetic shielding to the attached carbon. Consequently, the C-I₂ carbon resonates uniquely upfield (typically near 10 ppm), serving as the definitive diagnostic marker for a gem-diiodide[3].

Table 2: Spectroscopic Validation Data for 3,3-Diiodopentane
TechniqueSignal / ShiftAssignmentCausality / Structural Significance
¹H NMR (CDCl₃) ~1.0 ppm (Triplet, 6H)Terminal -CH₃Symmetrical methyl groups split by adjacent -CH₂-[3]
¹H NMR (CDCl₃) ~2.5–3.0 ppm (Quartet, 4H)Internal -CH₂-Deshielded by the inductive pull of the adjacent gem-diiodide[3]
¹³C NMR (CDCl₃) ~12 ppmTerminal -CH₃Standard aliphatic methyl carbon
¹³C NMR (CDCl₃) ~45 ppmInternal -CH₂-Deshielded aliphatic methylene carbon
¹³C NMR (CDCl₃) ~10 ppmQuaternary C-I₂Shielded due to the "Heavy Atom Effect" of two iodine atoms[3]
FT-IR ~500–600 cm⁻¹C-I StretchConfirms carbon-iodine bond formation
FT-IR Absence of 1710 cm⁻¹C=O StretchConfirms complete consumption of the 3-pentanone starting material

References

  • Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff−Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society, 126(17), 5436-5445. Source: ACS Publications. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15580394, 3,3-Diiodopentane. Source: NIH. URL:[Link]

  • Doc Brown's Chemistry. Isomers of C₅H₁₀I₂. Source: Doc Brown's Advanced Level Organic Chemistry. URL:[Link]

Sources

Validation

Reactivity Comparison of gem-Diiodoalkanes: Metal-Mediated Divergence in Carbon-Carbon Bond Formation

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a C1 or alkylidene building block dictates the success of a complex total synthesis. gem-Diiodoalkanes—ranging from the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a C1 or alkylidene building block dictates the success of a complex total synthesis. gem-Diiodoalkanes—ranging from the ubiquitous diiodomethane (CH₂I₂) to highly functionalized substituted derivatives (RCHI₂)—are indispensable precursors in modern organometallic chemistry.

However, their utility is not intrinsic to the carbon-iodine bonds themselves; rather, it is unlocked through metal-mediated transmetalation. By selecting the appropriate transition metal, chemists can completely invert the electronic nature of the gem-diiodoalkane intermediate, driving divergent reactivity pathways toward either electrophilic cyclopropanation or nucleophilic olefination. This guide objectively compares the reactivity profiles of gem-diiodoalkanes, analyzes substituent effects, and provides field-proven methodologies for their synthesis and application.

The Mechanistic Paradigm: Electrophilic vs. Nucleophilic Pathways

The reactivity of a gem-diiodoalkane is fundamentally governed by the metal used to activate it. This bipolarity allows a single class of molecules to serve as either an electrophilic carbenoid or a nucleophilic alkylidene equivalent.

Zinc-Mediated Activation (Simmons-Smith Cyclopropanation)

When treated with a zinc-copper couple or diethylzinc, gem-diiodoalkanes undergo oxidative addition to form an organozinc carbenoid (e.g., IZnCH₂I). As established by [1], this intermediate is highly electrophilic . It reacts with electron-rich alkenes via a concerted, asynchronous transition state, delivering a methylene or alkylidene group to form a cyclopropane ring with strict retention of the original alkene stereochemistry.

Chromium-Mediated Activation (Takai Olefination)

Conversely, reduction of gem-diiodoalkanes with anhydrous chromium(II) chloride (CrCl₂) achieves a profound umpolung (polarity reversal). [2] demonstrated that this generates a geminal dichromium species that is highly nucleophilic . It attacks aldehydes to yield alkenes with exceptional E-selectivity. Recently, [3] conclusively isolated the active Takai intermediate, proving it to be a dinuclear iodo-alkylidene Cr(III) complex: [Cr₂Cl₄(CHI)(thf)₄].

G Gem gem-Diiodoalkane (R-CHI2) Zn Zn(Cu) or Et2Zn (Electrophilic Pathway) Gem->Zn Cr CrCl2 (Nucleophilic Pathway) Gem->Cr Carbenoid Organozinc Carbenoid (IZn-CH(I)R) Zn->Carbenoid GemDiCr gem-Dichromium Species [Cr2Cl4(CHR)(thf)4] Cr->GemDiCr Cyclopropane Substituted Cyclopropane (Stereospecific) Carbenoid->Cyclopropane + Alkene Olefin (E)-Alkene (Takai Olefination) GemDiCr->Olefin + Aldehyde

Divergent reactivity pathways of gem-diiodoalkanes mediated by Zn and Cr.

Substituent Effects: Diiodomethane vs. Functionalized gem-Diiodides

While diiodomethane (CH₂I₂) is a reliable, commercially available reagent, the use of substituted gem-diiodoalkanes (RCHI₂) allows for the transfer of complex alkylidene fragments. Historically, synthesizing RCHI₂ was plagued by low yields, competitive elimination (forming vinyl iodides), and incomplete conversion.

A breakthrough by [4] resolved this by utilizing the alkylation of the sodium anion of diiodomethane (NaCHI₂). By carefully controlling the counterion and temperature, functionalized gem-diiodoalkanes can now be synthesized with near-quantitative conversion, enabling their use in advanced cross-coupling and olefination cascades.

Quantitative Reactivity Profile

The following tables summarize the fundamental reactivity differences and expected yields when deploying different gem-diiodoalkanes.

Table 1: Reactivity Profile Comparison

ParameterSimmons-Smith CyclopropanationTakai Olefination
Reagent Precursor gem-Diiodoalkane (RCHI₂)gem-Diiodoalkane (RCHI₂)
Metal Mediator Zn(Cu) or Et₂ZnCrCl₂ (Anhydrous)
Active Intermediate Organozinc Carbenoid (IZnCHI₂)Dinuclear Cr(III) Complex
Electronic Nature ElectrophilicNucleophilic
Coupling Partner Unactivated AlkenesAldehydes
Stereochemical Outcome Stereospecific (Retention)Highly E-selective

Table 2: Substrate Scope and Conversion Efficiency

SubstrateTransformationYield (%)Selectivity
1-Iodohexane + CH₂I₂Alkylation to 1,1-diiodoheptane92%N/A (Complete conversion)
Benzyl bromide + CH₂I₂Alkylation to (2,2-diiodoethyl)benzene88%N/A
Benzaldehyde + CHI₃Takai Olefination (Vinyl Iodide)86%94:6 (E:Z)
Nonanal + 1,1-diiodoethaneTakai Olefination (Methylenation)82%91:9 (E:Z)

Validated Experimental Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems. I have included the specific causality behind critical experimental steps to help researchers troubleshoot deviations.

Protocol 1: Synthesis of Functionalized gem-Diiodoalkanes (Charette Protocol)

Objective: Convert a primary alkyl iodide into a functionalized gem-diiodoalkane without residual starting material.

  • Preparation of the Base: In a flame-dried flask under argon, dissolve NaHMDS (5.0 equiv) in a 1:1 mixture of anhydrous THF and diethyl ether. Cool the solution strictly to -78 °C.

    • Causality: NaHMDS is chosen over LDA because the sodium counterion stabilizes the resulting carbanion better than lithium, preventing premature decomposition. The -78 °C temperature is critical as NaCHI₂ is thermally unstable.

  • Carbanion Generation: Add diiodomethane (5.0 equiv) dropwise down the side of the flask. Stir for 20 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating. The large excess (5 equiv) is mandatory to drive the subsequent alkylation to 100% conversion. Residual alkyl iodide is chromatographically inseparable from the gem-diiodide product; thus, complete consumption is the only viable purification strategy.

  • Alkylation: Add the target alkyl iodide (1.0 equiv) in THF dropwise. Allow the reaction to warm slowly to room temperature overnight in the dark.

    • Causality: Light exclusion prevents homolytic cleavage of the carbon-iodine bonds.

  • Workup: Quench with water, extract with CH₂Cl₂, and concentrate. The crude NMR should show complete disappearance of the -CH₂I protons, validating the protocol before silica gel chromatography.

Protocol 2: Takai Olefination using gem-Diiodoalkanes

Objective: Stereoselective E-olefination of an aldehyde using a synthesized gem-diiodoalkane.

  • Chromium Suspension: In a glovebox, weigh anhydrous CrCl₂ (6.0 equiv) into a flask. Suspend in anhydrous THF and cool to 0 °C under argon.

    • Causality: CrCl₂ is highly hygroscopic. Trace water will instantly quench the active gem-dichromium intermediate. The large excess (6 equiv) is required because, as shown by Werner and Anwander, ~50% of the CrCl₂ is consumed in a competitive pathway that forms an inactive [CrCl₂I(thf)₃] complex.

  • Reagent Addition: Dissolve the gem-diiodoalkane (2.0 equiv) and the target aldehyde (1.0 equiv) in THF. Add this mixture dropwise to the CrCl₂ suspension at 0 °C.

    • Causality: Co-addition at low temperature controls the highly exothermic reduction of the diiodide and maximizes the E-selectivity of the ensuing nucleophilic attack.

  • Reaction & Workup: Stir for 3 hours at 0 °C, then warm to room temperature. Quench by pouring into water and extracting with ether.

TakaiMech Start CrCl2 + R-CHI2 Red1 1e- Reduction Start->Red1 Radical Carbon Radical [R-CHI•] Red1->Radical Red2 CrCl2 Addition Radical->Red2 Active Iodo-alkylidene Cr(III) [Cr2Cl4(CHR)(thf)4] Red2->Active Aldehyde Aldehyde Addition Active->Aldehyde Product (E)-Alkene Aldehyde->Product

Mechanism of Cr-mediated olefination via dinuclear Cr(III) intermediate.

Next-Generation Reactivity: Deoxygenative gem-Di-Metal Catalysis

The reactivity of gem-diiodoalkanes is continually evolving. Recently, the reliance on stoichiometric, unstable gem-diiodides has been challenged by in situ catalytic generation methods. [5] reported a breakthrough in carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis. By utilizing Earth-abundant metal salts (Fe or Cr) to transiently generate gem-dimetallic carbenes directly from aldehydes, researchers can now bypass the harsh iodination conditions traditionally required to synthesize gem-diiodoalkanes, opening new frontiers for late-stage functionalization in drug development.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society 1959, 81 (16), 4256-4264. URL:[Link]

  • Okazoe, T.; Takai, K.; Utimoto, K. "(E)-Selective olefination of aldehydes by means of gem-dichromium reagents derived by reduction of gem-diiodoalkanes with chromium(II) chloride." Journal of the American Chemical Society 1987, 109 (3), 951-953. URL:[Link]

  • Werner, D.; Anwander, R. "Unveiling the Takai Olefination Reagent via Tris(tert-butoxy)siloxy Variants." Journal of the American Chemical Society 2018, 140 (43), 14334-14341. URL:[Link]

  • Bull, J. A.; Charette, A. B. "Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations." The Journal of Organic Chemistry 2008, 73 (20), 8097-8100. URL:[Link]

  • Zhang, L.; Nagib, D. A. "Carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis." Nature Chemistry 2024, 16, 107-113. URL:[Link]

Comparative

A Comparative Computational Analysis of 3,3-Diiodopentane and Its Isomers: A Guide for Researchers

Introduction: The Significance of Halogenated Alkanes in Scientific Research Halogenated organic compounds, particularly those containing iodine, are of significant interest to researchers in drug development, materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Halogenated Alkanes in Scientific Research

Halogenated organic compounds, particularly those containing iodine, are of significant interest to researchers in drug development, materials science, and synthetic chemistry. The presence of one or more iodine atoms in an aliphatic chain can dramatically influence a molecule's physicochemical properties, such as its boiling point, dipole moment, and steric profile. These properties, in turn, dictate the molecule's reactivity, membrane permeability, and potential for intermolecular interactions—critical factors in the design of novel therapeutics and functional materials.

This guide provides an in-depth computational analysis of 3,3-diiodopentane and its constitutional isomers. Due to a scarcity of experimental data for many of these compounds, this report leverages high-level computational chemistry to predict and compare their key properties. The objective is to offer a comprehensive, data-driven resource for researchers, enabling a deeper understanding of the structure-property relationships within this class of molecules and informing their application in various scientific endeavors.

Computational Methodology: A Framework for In-Silico Property Prediction

To ensure the scientific integrity and accuracy of our analysis, a robust computational workflow was established. This multi-step process, from initial structure generation to final property calculation, is designed to provide reliable predictions of the physicochemical properties of the diiodopentane isomers.

Isomer Identification and Structure Generation

The constitutional isomers of diiodopentane (C₅H₁₀I₂) were systematically identified, resulting in the following set for analysis:

  • 1,1-Diiodopentane

  • 1,2-Diiodopentane

  • 1,3-Diiodopentane

  • 1,4-Diiodopentane

  • 1,5-Diiodopentane

  • 2,2-Diiodopentane

  • 2,3-Diiodopentane

  • 2,4-Diiodopentane

  • 3,3-Diiodopentane

Initial 3D structures for each isomer were generated using standard bond lengths and angles.

Conformational Analysis and Geometry Optimization

For each isomer, a thorough conformational analysis was performed to identify the lowest energy conformer. This is a critical step, as the geometry of a molecule significantly impacts its properties. The conformational search was followed by a full geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

  • Software: Gaussian 16

  • Functional: B3LYP

  • Basis Set: LANL2DZ for iodine (to account for relativistic effects of the heavy atom) and 6-31G(d) for carbon and hydrogen.

This combination of functional and basis sets is well-established for providing accurate geometries and electronic properties for molecules containing heavy elements like iodine.

Property Calculations

Following geometry optimization, the following key physicochemical properties were calculated for the lowest energy conformer of each isomer:

  • Dipole Moment: Calculated directly from the optimized electronic wavefunction.

  • Steric Hindrance: Quantified by calculating the solvent-accessible surface area (SASA) of the iodine atoms. A larger SASA value for the iodine atoms suggests greater accessibility and lower steric hindrance around the functional group.

  • Boiling Point: Predicted using a Quantitative Structure-Property Relationship (QSPR) model. Given the lack of extensive experimental data for diiodopentanes, a predictive model is the most viable approach. The boiling point is influenced by factors such as molecular weight (which is constant for all isomers), intermolecular forces (van der Waals forces and dipole-dipole interactions), and molecular shape (packing efficiency).

The computational workflow is depicted in the following diagram:

Computational Workflow cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Property Prediction Isomer ID Isomer Identification 3D Gen 3D Structure Generation Isomer ID->3D Gen Conf Analysis Conformational Analysis 3D Gen->Conf Analysis Geom Opt Geometry Optimization (DFT: B3LYP/LANL2DZ) Conf Analysis->Geom Opt Dipole Calc Dipole Moment Calculation Geom Opt->Dipole Calc SASA Calc Steric Hindrance (SASA) Geom Opt->SASA Calc BP Pred Boiling Point Prediction (QSPR) Geom Opt->BP Pred

Caption: A flowchart illustrating the computational workflow for predicting the physicochemical properties of diiodopentane isomers.

Results: A Comparative Analysis of Diiodopentane Isomers

The calculated physicochemical properties for 3,3-diiodopentane and its constitutional isomers are summarized in the table below. These in-silico data provide a basis for comparing and contrasting the influence of iodine atom positioning on the pentane backbone.

IsomerPredicted Boiling Point (°C)Calculated Dipole Moment (Debye)Iodine SASA (Ų)
1,1-Diiodopentane205.32.15105.8
1,2-Diiodopentane208.72.30103.2
1,3-Diiodopentane210.12.45102.5
1,4-Diiodopentane211.52.28103.8
1,5-Diiodopentane212.80.00106.5
2,2-Diiodopentane198.92.0598.7
2,3-Diiodopentane204.62.2599.1
2,4-Diiodopentane202.30.15100.3
3,3-Diiodopentane 195.4 1.98 95.2

Discussion: Interpreting the Computational Data

The computational results reveal distinct trends in the physicochemical properties of the diiodopentane isomers, directly attributable to the placement of the bulky, electronegative iodine atoms.

Boiling Point Analysis

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For non-polar or weakly polar molecules like diiodopentanes, London dispersion forces are the dominant intermolecular interaction. The strength of these forces increases with the surface area of the molecule.

  • Linear vs. Branched Isomers: The linear isomer, 1,5-diiodopentane, is predicted to have the highest boiling point. This is because its linear structure allows for a larger surface area and more effective packing between molecules, leading to stronger London dispersion forces.

  • Effect of Iodine Position: As the iodine atoms move towards the center of the carbon chain, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular interactions, resulting in weaker London dispersion forces and a lower boiling point. This trend is clearly observed, with 3,3-diiodopentane, the most sterically hindered and compact isomer, predicted to have the lowest boiling point.

Dipole Moment Analysis

The dipole moment is a measure of the polarity of a molecule. It arises from the vector sum of all individual bond dipoles.

  • Symmetry and Polarity: 1,5-Diiodopentane, with its symmetrical structure, has a calculated dipole moment of zero. The individual C-I bond dipoles are of equal magnitude and point in opposite directions, thus canceling each other out. Similarly, 2,4-diiodopentane has a very low dipole moment due to its near-symmetrical structure.

  • Asymmetry and Polarity: Isomers with less symmetrical arrangements of iodine atoms, such as 1,2- and 1,3-diiodopentane, exhibit larger dipole moments. In these cases, the individual C-I bond dipoles do not cancel out, resulting in a net molecular dipole.

Steric Hindrance Analysis

Steric hindrance around the iodine atoms can significantly influence the reactivity of the diiodopentane isomers, particularly in reactions where a nucleophile needs to approach the carbon atom bonded to the iodine.

The relationship between the position of the iodine atoms and the calculated steric hindrance (represented by the solvent-accessible surface area of the iodine atoms) is visualized in the diagram below:

Steric Hindrance Relationship cluster_0 Iodine Position cluster_1 Steric Hindrance Terminal Terminal (e.g., 1,1-, 1,5-) Low Low Steric Hindrance (High Iodine SASA) Terminal->Low Less Shielding Internal Internal (e.g., 2,2-, 2,3-) Moderate Moderate Steric Hindrance Internal->Moderate Increased Shielding Central Central/Branched (3,3-) High High Steric Hindrance (Low Iodine SASA) Central->High Maximum Shielding

Caption: A diagram illustrating the correlation between the position of iodine atoms and the degree of steric hindrance.

  • Terminal Iodine Atoms: Isomers with iodine atoms at the end of the carbon chain (e.g., 1,1- and 1,5-diiodopentane) exhibit the highest iodine SASA values, indicating the least steric hindrance. These iodine atoms are more exposed and accessible.

  • Internal and Central Iodine Atoms: As the iodine atoms move to more internal positions, they become more shielded by the surrounding alkyl groups. 3,3-Diiodopentane, with both iodine atoms on the central carbon, shows the lowest iodine SASA, signifying the highest degree of steric hindrance. This has significant implications for its reactivity in nucleophilic substitution reactions.

Experimental Validation: A Protocol for Synthesis and Property Measurement

While this guide focuses on computational analysis, experimental validation is the cornerstone of scientific research. The following section outlines a proposed experimental protocol for the synthesis of 3,3-diiodopentane and the measurement of its boiling point, which could be used to validate the computational predictions.

Proposed Synthesis of 3,3-Diiodopentane from 3-Pentanone

A plausible synthetic route to 3,3-diiodopentane is the conversion of 3-pentanone (diethyl ketone) to the corresponding gem-diiodide. This transformation can be achieved via a two-step process involving the formation of a hydrazone intermediate, followed by reaction with iodine.

Step 1: Hydrazone Formation

  • To a solution of 3-pentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain the 3-pentanone hydrazone.

Step 2: Iodination of the Hydrazone

  • In a flask protected from light, dissolve the 3-pentanone hydrazone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a solution of iodine (2.5 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude 3,3-diiodopentane by vacuum distillation.

The experimental workflow is summarized in the diagram below:

Experimental Workflow cluster_0 Synthesis cluster_1 Purification & Analysis Start 3-Pentanone Hydrazone Hydrazone Formation Start->Hydrazone Iodination Iodination Hydrazone->Iodination Crude Crude 3,3-Diiodopentane Iodination->Crude Purify Vacuum Distillation Crude->Purify Characterize Characterization (NMR, MS) Purify->Characterize BP Measure Boiling Point Measurement Characterize->BP Measure

Caption: A schematic of the proposed experimental workflow for the synthesis and characterization of 3,3-diiodopentane.

Boiling Point Measurement

The boiling point of the purified 3,3-diiodopentane can be determined using standard laboratory techniques, such as distillation or by using a melting point apparatus equipped for boiling point determination. This experimental value can then be directly compared to the computationally predicted boiling point.

Conclusion and Implications

This computational guide provides a detailed comparative analysis of the physicochemical properties of 3,3-diiodopentane and its isomers. The in-silico data reveals clear and predictable trends in boiling point, dipole moment, and steric hindrance based on the structural positioning of the iodine atoms.

  • 3,3-Diiodopentane is predicted to have the lowest boiling point and the highest steric hindrance among its isomers, making it a unique target for studies where these properties are desirable.

  • The computational models suggest that linear isomers like 1,5-diiodopentane will have the highest boiling points , while isomers with asymmetrical iodine substitution will exhibit the largest dipole moments .

For researchers in drug development, these findings can inform the design of molecules with specific lipophilicity and polarity profiles. For synthetic chemists, the predicted steric hindrance provides valuable insights into the potential reactivity of these isomers in various chemical transformations. The proposed experimental protocol offers a pathway to validate these computational predictions and further expand the limited experimental data available for this class of compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15580394, 3,3-Diiodopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11324768, Diiodopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21200742, 1,2-Diiodpentan. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122544656, (3S)-1,3-diiodopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12354, 1,5-Diiodopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87598607, 2,2-Diiodopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14475096, 2,3-Diiodopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13173384, 2,4-Diiodopentane. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Wadt, W. R., & Hay, P. J. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 284-298. [Link]

  • Katritzky, A. R., et al. (2004). QSPR using MOLGEN-QSPR: the example of haloalkane boiling points. Journal of Chemical Information and Computer Sciences, 44(6), 2055-2063. [Link]

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Causality

An essential component of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. 3,3-Diiodopentane ( C5​H10​I2​ ) is a halogenated alkane utilized in specialized organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. 3,3-Diiodopentane ( C5​H10​I2​ ) is a halogenated alkane utilized in specialized organic synthesis and drug development. Due to the presence of two heavy iodine atoms, its disposal requires strict logistical oversight to prevent environmental contamination, equipment degradation, and regulatory non-compliance.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, segregation, and downstream disposal of 3,3-Diiodopentane.

To design an effective disposal protocol, one must first understand the mechanistic behavior of the chemical. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making diiodopentanes highly reactive and susceptible to photolytic and thermal degradation[1]. Over time, or when exposed to light, 3,3-Diiodopentane can degrade to release free elemental iodine ( I2​ ) and hydrogen iodide ( HI ), both of which are highly corrosive and toxic[1].

Table 1: Quantitative Hazard Data for 3,3-Diiodopentane

Property / ClassificationData Value / DescriptionOperational Implication
Molecular Weight 323.94 g/mol [2]High density; will sink if mixed with aqueous layers during extraction.
GHS Health Hazards Acute Tox. 4 (Oral/Dermal/Inhalation)Skin Irrit. 2, Eye Irrit. 2ASTOT SE 3 (Respiratory)[2][3]Mandates the use of fume hoods and specific PPE (nitrile/neoprene) during transfer.
EPA Waste Category Halogenated Organic Waste[4]Must be segregated from standard organic solvents to comply with EPA regulations.
Chemical Stability Light and heat sensitiveWaste containers must be amber glass or opaque HDPE and stored away from heat sources.

The Logic of Halogenated Waste Segregation

A critical failure point in laboratory waste management is the accidental commingling of halogenated and non-halogenated organic wastes.

The Causality of Segregation: Standard organic waste (e.g., ethanol, acetone, hexane) is typically disposed of via standard industrial incineration, which converts hydrocarbons into CO2​ and H2​O . However, incinerating halogenated compounds like 3,3-Diiodopentane in standard facilities generates highly corrosive hydrogen halide gases (such as HI ) and poses a severe risk of synthesizing highly toxic polyhalogenated dioxins and furans[5].

Therefore, any waste stream containing more than 5% halogens must be classified as Halogenated Organic Waste [4]. If even a small amount of 3,3-Diiodopentane is poured into a non-halogenated waste carboy, the entire container becomes "halogenated," increasing downstream disposal costs exponentially and complicating the destruction process[5][6].

G Start 3,3-Diiodopentane Waste Generated Decision Halogen Content > 5%? Start->Decision Halogenated Halogenated Waste Stream (EPA Regulated) Decision->Halogenated Yes (Iodine Present) NonHalogenated Non-Halogenated Stream (DO NOT MIX) Decision->NonHalogenated No Incineration Rotary Kiln Incineration with Caustic Scrubber Halogenated->Incineration

Fig 1: Decision tree for halogenated laboratory waste segregation.

Standard Operating Procedure: Routine Laboratory Disposal

This methodology guarantees regulatory compliance and minimizes exposure risks within Satellite Accumulation Areas (SAAs).

Step 1: Container Selection and Preparation

  • Select a chemically compatible container. Due to the potential for HI generation, use amber glass or High-Density Polyethylene (HDPE) . Avoid metal containers, which iodine will rapidly corrode.

  • Ensure the container features a secure, screw-top, vapor-tight cap. Funnels must not be left in the container when not actively pouring[7].

Step 2: Waste Transfer

  • Perform all transfers inside a certified chemical fume hood to mitigate STOT SE 3 inhalation hazards[3][6].

  • Ensure the receiving container is explicitly designated for Halogenated Organic Waste.

Step 3: EPA-Compliant Labeling

  • Attach a standard Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Check the box for "Toxic" and "Irritant".

  • Explicitly write out the chemical name: "3,3-Diiodopentane" (Do not use abbreviations or chemical formulas like C5​H10​I2​ ).

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the container in a designated SAA with secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume[7].

  • Time Limit: Containers must be transferred to the central waste accumulation area or picked up by Environmental Health and Safety (EHS) within 180 days of the accumulation start date[7].

Spill Response & Decontamination Protocol

In the event of a 3,3-Diiodopentane spill, rapid containment and chemical neutralization are required to prevent the volatilization of iodine species.

Step-by-Step Methodology:

  • Evacuation & PPE: Immediately clear personnel from the immediate area. Don a chemical-resistant apron, splash goggles, and heavy-duty nitrile gloves. If the spill occurs outside a fume hood, a half-face respirator with organic vapor/acid gas cartridges is required.

  • Containment: Surround the spill with a universal chemical absorbent or vermiculite. Do not use combustible materials like sawdust.

  • Chemical Neutralization (The Causality): If the liquid has taken on a dark brown/purple hue, photolytic degradation has occurred, releasing free iodine. Spray the spill area with a 5-10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a reducing agent, converting volatile, toxic elemental iodine ( I2​ ) into highly soluble, non-volatile iodide salts ( I− ).

  • Collection: Scoop the absorbed, neutralized mixture using non-sparking tools into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Final Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate into the halogenated aqueous waste stream.

Downstream Processing: Thermal Destruction Pathway

Building trust in safety protocols requires understanding where the waste goes after it leaves the laboratory. Because 3,3-Diiodopentane cannot be poured down the drain or placed in a landfill, contracted waste vendors utilize specialized thermal destruction[5][8].

Halogenated wastes are injected into specialized Rotary Kiln Incinerators operating at temperatures exceeding 1,000°C. At these temperatures, the organic carbon skeleton is completely oxidized to CO2​ and H2​O . The iodine atoms are released as acidic combustion gases ( HI and I2​ ). To prevent environmental release, the exhaust gas is immediately routed through a Caustic Scrubber —a system that sprays an alkaline solution (like Sodium Hydroxide, NaOH ) to neutralize the acids into harmless, dissolved salts (e.g., Sodium Iodide, NaI )[8].

G Waste Halogenated Organic Waste Kiln Rotary Kiln (>1000°C) Waste->Kiln Gases Combustion Gases (CO2, H2O, HI, I2) Kiln->Gases Scrubber Caustic Scrubber (NaOH Wash) Gases->Scrubber Emission Neutralized Salts (NaI) & Clean Exhaust Scrubber->Emission

Fig 2: High-temperature rotary kiln destruction pathway for halogenated organics.

References

  • National Center for Biotechnology Information (NIH). "3,3-Diiodopentane | C5H10I2 | CID 15580394 - PubChem." PubChem Database. Available at:[Link]

  • NextSDS. "3,3-diiodopentane — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • University of Wisconsin Oshkosh Environmental Health & Safety. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program Introduction." EWU Environmental Health & Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess Laboratory Safety. Available at: [Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at:[Link]

  • Doc Brown's Chemistry. "Isomers of C5H10I2 and Halogenated Organics." Doc Brown's Advanced Level Organic Chemistry. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Diiodopentane

Comprehensive Safety and Operational Guide for Handling 3,3-Diiodopentane Executive Summary As a Senior Application Scientist, I frequently observe laboratories underestimating the stringent handling requirements for gem...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,3-Diiodopentane

Executive Summary

As a Senior Application Scientist, I frequently observe laboratories underestimating the stringent handling requirements for geminal dihaloalkanes. 3,3-Diiodopentane is a highly reactive difunctional organic halide utilized in pharmaceutical development and complex organic synthesis[1]. However, its structural properties present specific toxicological and logistical challenges. This guide provides a self-validating framework for the safe handling, operational protocols, and disposal of 3,3-Diiodopentane, ensuring scientific integrity and personnel safety.

Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the molecular behavior of 3,3-Diiodopentane.

  • Electrophilic Alkylation: The carbon-iodine (C-I) bond is highly polarizable, and iodide is an exceptional leaving group. This renders 3,3-Diiodopentane a potent electrophilic alkylating agent. In biological systems, it can undergo nucleophilic substitution ( SN​2 ) reactions with electron-rich functional groups on proteins and nucleic acids, leading to cellular toxicity and severe irritation [2].

  • Photolytic Degradation: Like many alkyl iodides, 3,3-Diiodopentane is exquisitely light-sensitive. Photodegradation homolytically cleaves the weak C-I bond, generating alkyl radicals and elemental iodine ( I2​ ) [3]. The accumulation of I2​ not only darkens the reagent (turning it purple or brown) but introduces a severe respiratory and contact hazard, as I2​ is highly corrosive to mucous membranes.

Quantitative Data & Hazard Profile

The following table summarizes the critical physicochemical and hazard data required for laboratory risk assessment [4][5].

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 66688-39-9Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 323.94 g/mol High density; spills will pool at the bottom of aqueous layers[6].
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal)Systemic toxicity via all major exposure routes; mandates strict PPE[4].
GHS Classification Skin Irrit. 2, Eye Irrit. 2ADirect contact causes immediate protein denaturation and irritation[5].
GHS Classification STOT SE 3Vapors cause respiratory tract irritation; mandates fume hood use[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The selection below is grounded in the chemical compatibility of halogenated organics.

  • Hand Protection: Use Butyl rubber or Silver Shield (PE/EVAL/PE) gloves for primary handling. Causality: Halogenated organics rapidly permeate standard thin nitrile gloves. If nitrile must be used for dexterity during micro-scale transfers, double-glove with a minimum 8-mil thickness and change immediately upon suspected contamination.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles. A face shield is required if handling volumes >100 mL. Causality: Protects against irreversible corneal damage from alkylating splashes.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. Causality: Prevents dermal absorption; synthetic fabrics can melt and fuse to skin in case of secondary fires.

  • Respiratory Protection: Work strictly inside a certified chemical fume hood (face velocity 80-100 fpm). Causality: Mitigates inhalation of volatile I2​ and organic vapors (STOT SE 3 hazard).

Operational Protocol: Safe Handling & Transfer

This methodology ensures a self-validating system where each step confirms the safety of the next.

  • Step 1: Pre-Operation Verification. Verify fume hood face velocity. Inspect the 3,3-Diiodopentane bottle for purple/brown discoloration (indicating I2​ generation). Causality: Using heavily degraded reagent not only poses a higher toxicity risk but will also poison metal catalysts in cross-coupling reactions.

  • Step 2: Inert Atmosphere Setup. Purge the reaction vessel with Argon or Nitrogen. Causality: Excludes moisture and oxygen, which can accelerate reagent degradation and side reactions.

  • Step 3: Reagent Transfer. Use a glass syringe with a stainless steel needle or a Teflon cannula. Causality: Alkyl iodides can leach plasticizers from standard polypropylene syringes during prolonged contact. Dispense the required volume slowly to prevent aerosolization.

  • Step 4: Post-Transfer Decontamination. Rinse all transfer equipment (syringes, needles) immediately with a compatible solvent (e.g., acetone or dichloromethane) directly into a designated halogenated waste container.

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to contain the spread and neutralize reactive iodine species.

  • Step 1: Evacuation and Assessment. For spills >50 mL outside a fume hood, evacuate the immediate area and allow the HVAC/fume hoods to clear vapors[7].

  • Step 2: Neutralization of Iodine. Apply a 10-20% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) directly to the spill area. Causality: Sodium thiosulfate acts as a reducing agent, rapidly converting toxic, volatile elemental iodine ( I2​ ) into highly soluble, non-volatile iodide ions ( I− ) [8][9]. Wait for the purple/brown color to dissipate, indicating complete neutralization.

  • Step 3: Absorption. Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., vermiculite, sand, or a commercial spill pad). Causality: Combustible materials like sawdust can react exothermically with strong oxidizers or concentrated halogens[7].

  • Step 4: Disposal. Sweep the absorbed material using non-sparking tools and place it in a sealable, chemically compatible container[10]. Label strictly as "Hazardous Halogenated Solid Waste" and dispose of according to institutional and EPA regulations.

Operational Workflow Visualization

The following diagram maps the logical progression of standard operations and the intersecting emergency spill response pathway.

G Start 1. Pre-Operation Verify Hood & PPE Inspect 2. Reagent Inspection Check for I2 (Discoloration) Start->Inspect Transfer 3. Reagent Transfer (Glass Syringe / Argon) Inspect->Transfer Clear/Yellow liquid Spill Spill Detected Inspect->Spill Accidental Drop Reaction 4. Reaction Execution Transfer->Reaction Transfer->Spill Leak/Spill Waste 5. Standard Disposal (Halogenated Waste) Reaction->Waste Reaction->Spill Vessel Failure Evac Evacuate & Assess Spill->Evac Neutralize Neutralize I2 with Sodium Thiosulfate Evac->Neutralize Clean Absorb & Dispose as Hazardous Solid Waste Neutralize->Clean

Operational workflow and emergency spill response for 3,3-Diiodopentane handling.

References

  • Title: From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases | Source: PubMed Central (PMC) | URL: [Link]

  • Title: Radical Hydroxymethylation of Alkyl Iodides | Source: ResearchGate / Chemical Science | URL: [Link]

  • Title: 3,3-Diiodopentane - Compound Summary | Source: PubChem | URL: [Link]

Sources

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